2,4-Dichloro-6-methyl-5-nitropyrimidine
Description
Properties
IUPAC Name |
2,4-dichloro-6-methyl-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c1-2-3(10(11)12)4(6)9-5(7)8-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCOZXBHPKSFSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298254 | |
| Record name | 2,4-Dichloro-6-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13162-26-0 | |
| Record name | 13162-26-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dichloro-6-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-6-methyl-5-nitropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dichloro-6-methyl-5-nitropyrimidine
CAS Number: 13162-26-0
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dichloro-6-methyl-5-nitropyrimidine, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The document details its physicochemical properties, a robust synthesis protocol, chemical reactivity, and significant applications in the development of bioactive molecules. Intended for an audience of researchers and drug development professionals, this guide consolidates critical technical data, experimental procedures, and safety information to facilitate its use in a laboratory setting.
Physicochemical Properties
This compound is a pale yellow to light beige solid at room temperature.[1] Its core structure, a pyrimidine ring substituted with two chlorine atoms, a methyl group, and a nitro group, makes it a versatile electrophilic building block for creating more complex molecular architectures. The chlorine atoms, activated by the electron-withdrawing nitro group and the pyrimidine ring, are susceptible to nucleophilic substitution, which is the cornerstone of its utility in synthesis.
A summary of its key physicochemical data is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 13162-26-0 | [1][2][3][4] |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1][2][3] |
| Molecular Weight | 208.00 g/mol | [2][3] |
| Appearance | Pale Yellow to Light Beige Solid | [1] |
| Melting Point | 52-54 °C | [1][2] |
| Boiling Point | 135-136 °C (at 22 Torr) 311.8 °C (at 760 mmHg) | [1][2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| Density | 1.626 g/cm³ | [1] |
| InChI Key | NBCOZXBHPKSFSA-UHFFFAOYSA-N |
Spectroscopic Data
While experimental spectra for this compound (CAS 13162-26-0) are not widely available in public spectral databases, its structure allows for the prediction of key spectroscopic features:
-
¹H NMR: The spectrum is expected to be simple, showing a single peak in the aliphatic region (likely around 2.3-2.8 ppm) corresponding to the three protons of the methyl group (-CH₃).
-
¹³C NMR: The spectrum would display five distinct signals: one for the methyl carbon and four for the pyrimidine ring carbons. The carbons attached to chlorine and the carbon bearing the nitro group would be significantly shifted downfield due to strong electron-withdrawing effects.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern would be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=N stretching of the pyrimidine ring, and prominent symmetric and asymmetric stretching vibrations for the nitro group (-NO₂) typically found around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively.
Synthesis
The primary route for synthesizing this compound involves the chlorination of its corresponding dihydroxy precursor.[2][4] This transformation is a standard method for converting hydroxylated pyrimidines into their more reactive chloro-derivatives, which are valuable for subsequent nucleophilic substitution reactions.
Experimental Protocol: Synthesis from 2,4-dihydroxy-6-methyl-5-nitropyrimidine[2][4]
This protocol details the conversion of 2,4-dihydroxy-6-methyl-5-nitropyrimidine to the target compound using phosphoryl chloride.
Materials:
-
2,4-dihydroxy-6-methyl-5-nitropyrimidine (1 equivalent)
-
Phosphoryl chloride (POCl₃) (approx. 17.5 mL per equivalent of starting material)
-
N,N-dimethylaniline (1 equivalent)
-
N,N-Dimethylformamide (DMF) (0.00445 equivalents)
-
Ice water
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2,4-dihydroxy-6-methyl-5-nitropyrimidine (1 eq.) in phosphoryl chloride (17.54 mL).
-
Slowly add N,N-dimethylaniline (1 eq.) dropwise to the solution at room temperature.
-
Under reflux conditions, slowly add a catalytic amount of DMF (8.04 μL).
-
Maintain the reaction under reflux for 8 hours.
-
After the reaction is complete, remove the excess phosphoryl chloride by distillation under reduced pressure.
-
Carefully add ice water to the residue to quench the reaction.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield a light yellow to brown oil.
-
Purify the crude product by column chromatography to obtain 2,4-dichloro-5-nitro-6-methylpyrimidine as a yellow solid (typical yield: ~65%).
Chemical Reactivity and Applications
The primary utility of this compound lies in its role as a versatile synthetic intermediate.[5][6] The two chlorine atoms on the pyrimidine ring are activated towards nucleophilic aromatic substitution (SNAr). The C4 chlorine is generally more reactive than the C2 chlorine, allowing for sequential and site-selective substitutions.
This reactivity enables the introduction of various functional groups, including amines, alcohols, and thiols, to the pyrimidine core. Such reactions are fundamental in building a diverse library of compounds for screening in drug discovery programs. For instance, similar dichloronitropyridine and dichloronitropyrimidine compounds are key intermediates in the synthesis of kinase inhibitors and other therapeutic agents.[1]
References
physical and chemical properties of 2,4-Dichloro-6-methyl-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloro-6-methyl-5-nitropyrimidine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its pyrimidine core, substituted with two reactive chlorine atoms, a methyl group, and a strong electron-withdrawing nitro group, makes it a versatile precursor for the synthesis of a diverse array of more complex molecules. The strategic positioning of these functional groups allows for selective chemical modifications, particularly through nucleophilic aromatic substitution, enabling its use as a key building block in the development of potentially bioactive compounds and novel pharmaceutical agents. This guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its chemical reactivity.
Core Properties
The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.
Physical and Chemical Data
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 13162-26-0 | [1][2][3][4][5] |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1][2][4][5] |
| Molecular Weight | 208.00 g/mol | [1][2][5] |
| Appearance | Pale-yellow to brown solid | [3] |
| Melting Point | 52-54 °C | |
| Boiling Point | 135-136 °C (at 22 Torr) | |
| Density | 1.626 g/cm³ | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol. | |
| Purity | ≥98% | [1][2][3][5] |
| Storage | Store in a refrigerator (-20°C), sealed and away from moisture. | [1][3] |
Structural Information
| Identifier | Value | Reference(s) |
| SMILES | O=--INVALID-LINK--[O-] | [1] |
| InChI | 1S/C5H3Cl2N3O2/c1-2-3(10(11)12)4(6)9-5(7)8-2/h1H3 | |
| InChIKey | NBCOZXBHPKSFSA-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the chlorination of a dihydroxy pyrimidine precursor. The following protocol is a representative method.
Synthesis of this compound from 2,4-Dihydroxy-6-methyl-5-nitropyrimidine
This procedure involves the conversion of the hydroxyl groups of the pyrimidine ring to chlorides using phosphoryl chloride.
Materials:
-
2,4-Dihydroxy-6-methyl-5-nitropyrimidine (1 eq.)
-
Phosphoryl chloride (POCl₃)
-
N,N-dimethylaniline (1 eq.)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate
-
Ice water
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dihydroxy-6-methyl-5-nitropyrimidine (1 eq.) in phosphoryl chloride.
-
At room temperature, slowly add N,N-dimethylaniline (1 eq.) dropwise to the solution.
-
Subsequently, add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, allow the mixture to cool and remove the excess phosphoryl chloride by distillation under reduced pressure.
-
Carefully add the residue to ice water with stirring.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude product as a light yellow to brown oil.
-
Purify the crude product by column chromatography on silica gel to obtain the final yellow solid of this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the two chlorine substituents, which are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the ring nitrogens and the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the C2 and C4 positions can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiols. This reactivity is the cornerstone of its utility as a synthetic intermediate. The presence of the strong electron-withdrawing nitro group at the C5 position significantly enhances the reactivity of both chlorine atoms towards nucleophilic attack.[7]
Generally, in 2,4-dichloropyrimidines with an electron-withdrawing group at C5, substitution preferentially occurs at the C4 position.[8] This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during the attack at C4. However, for certain nucleophiles, such as tertiary amines, a switch in regioselectivity to the C2 position has been observed in related 2,4-dichloro-5-nitropyrimidine systems.[8] This allows for controlled, regioselective functionalization of the pyrimidine core.
Caption: General SNAr reactivity pathways of the title compound.
Role in Drug Discovery
Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, with applications as kinase inhibitors, antivirals, and other therapeutic agents. This compound serves as a versatile starting material for building libraries of substituted pyrimidines. By sequentially and selectively replacing the two chlorine atoms, researchers can introduce different functionalities to modulate the biological activity and pharmacokinetic properties of the resulting molecules. The nitro group can also be chemically modified, for example, by reduction to an amine, providing another point for diversification.
Caption: Role as a core scaffold in drug discovery and library synthesis.
Spectral Data
Predicted ¹H NMR
The ¹H NMR spectrum is expected to be very simple, showing a single peak for the methyl protons.
-
~2.5-2.8 ppm (singlet, 3H): This signal corresponds to the methyl group at the C6 position. The chemical shift is downfield from a typical aliphatic methyl group due to the deshielding effects of the aromatic pyrimidine ring and the adjacent nitro group.
Predicted ¹³C NMR
The ¹³C NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.
-
Aromatic Carbons (C2, C4, C5, C6): These would appear in the range of ~120-170 ppm. The carbons directly attached to the chlorine atoms (C2 and C4) and the nitro group (C5) are expected to be significantly deshielded.
-
Methyl Carbon: A signal for the methyl carbon would be expected in the aliphatic region, likely around ~20-25 ppm.
Predicted IR Spectroscopy
The key vibrational modes expected in the IR spectrum are:
-
~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the C-NO₂ group.
-
~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations of the pyrimidine ring.
-
~3000-2850 cm⁻¹: C-H stretching vibrations of the methyl group.
-
~800-600 cm⁻¹: C-Cl stretching vibrations.
Mass Spectrometry
In a mass spectrum (Electron Ionization), the molecular ion peak [M]⁺ would be observed at m/z 207 (for ³⁵Cl) and 209 (for ³⁷Cl), reflecting the isotopic abundance of chlorine. A characteristic isotopic pattern for two chlorine atoms would be visible. Key fragmentation pathways would likely involve the loss of the nitro group (-NO₂), chlorine atoms (-Cl), and potentially the methyl group (-CH₃).
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.[4][9]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the Safety Data Sheet (SDS) before handling this chemical and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
References
- 1. chemscene.com [chemscene.com]
- 2. spectrabase.com [spectrabase.com]
- 3. youtube.com [youtube.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 13162-43-1|4,6-Dichloro-2-methyl-5-nitropyrimidine|BLD Pharm [bldpharm.com]
- 6. 13162-26-0 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 7. 2,4-DICHLORO-5-NITROPYRIDINE(4487-56-3) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - High purity | EN [georganics.sk]
An In-depth Technical Guide to 2,4-Dichloro-6-methyl-5-nitropyrimidine
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,4-dichloro-6-methyl-5-nitropyrimidine, a key intermediate in pharmaceutical and chemical synthesis.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Molecular Structure and Properties
This compound is a pyrimidine derivative characterized by the presence of two chlorine atoms, a methyl group, and a nitro group attached to the pyrimidine ring. Its chemical structure makes it a versatile building block in organic synthesis. The molecular formula for this compound is C₅H₃Cl₂N₃O₂.[2][3][4][5]
Below is a diagram of the molecular structure:
Caption: Molecular structure of this compound.
The physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 208.00 g/mol | [2][3][4][5][6] |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | [2][3][4][5] |
| CAS Number | 13162-26-0 | [3][4][5][6] |
| Appearance | Pale-yellow to brown solid | [6] |
| Melting Point | 52-54 °C | |
| Boiling Point | 135-136 °C (at 22 Torr) | |
| Purity | ≥98% | [2][3][4][5] |
| IUPAC Name | This compound | [6] |
| InChI | 1S/C5H3Cl2N3O2/c1-2-3(10(11)12)4(6)9-5(7)8-2/h1H3 | [6] |
| InChIKey | NBCOZXBHPKSFSA-UHFFFAOYSA-N | [6] |
| SMILES | O=--INVALID-LINK--[O-] | [4][5] |
| Storage | -20°C, sealed, away from moisture | [4][5] |
Experimental Protocols
The primary application of this compound is as a synthetic intermediate. A general protocol for its synthesis is provided below.
Synthesis of this compound
This synthesis involves the chlorination of 2,4-dihydroxy-6-methyl-5-nitropyrimidine.
-
Reactants:
-
2,4-dihydroxy-6-methyl-5-nitropyrimidine
-
Phosphoryl chloride (POCl₃)
-
N,N-dimethylaniline
-
Dimethylformamide (DMF) (catalyst)
-
-
Procedure:
-
2,4-dihydroxy-6-methyl-5-nitropyrimidine is dissolved in phosphoryl chloride.
-
N,N-dimethylaniline is added dropwise to the solution at room temperature.
-
A catalytic amount of DMF is then slowly added under reflux conditions.
-
The reaction mixture is refluxed for 8 hours.
-
Upon completion, excess phosphoryl chloride is removed by distillation under reduced pressure.
-
The residue is quenched with ice water and extracted with ethyl acetate.
-
The combined organic layers are washed with saturated brine and dried over anhydrous sodium sulfate.
-
The solvent is removed by rotary evaporation to yield a light yellow to brown oil.
-
The crude product is purified by column chromatography to give this compound as a yellow solid.
-
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Role in Drug Development
As a synthetic intermediate, this compound serves as a crucial starting material for the synthesis of more complex molecules with potential biological activity. The two chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is key to its utility in medicinal chemistry.
The logical relationship of this compound as a building block is depicted in the diagram below.
References
synthesis of 2,4-Dichloro-6-methyl-5-nitropyrimidine from 2,4-dihydroxy-6-methyl-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,4-dichloro-6-methyl-5-nitropyrimidine from its precursor, 2,4-dihydroxy-6-methyl-5-nitropyrimidine. The primary method for this transformation is chlorination utilizing phosphorus oxychloride (POCl₃), a widely employed and effective reagent for the conversion of hydroxyl groups on pyrimidine rings to chlorides. This guide consolidates information from various established procedures to provide a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, and a visualization of the experimental workflow.
Core Synthesis Reaction
The conversion of 2,4-dihydroxy-6-methyl-5-nitropyrimidine to this compound involves the substitution of two hydroxyl groups with chlorine atoms. This is typically achieved by heating the starting material in the presence of phosphorus oxychloride. An organic base, such as pyridine, N,N-dimethylaniline, or N,N-diethylaniline, is often used as a catalyst and to neutralize the hydrogen chloride byproduct.[1] In some procedures, the reaction can be run neat with excess phosphorus oxychloride acting as both the reagent and the solvent.[2] More modern, solvent-free methods utilize equimolar amounts of phosphorus oxychloride in a sealed reactor, offering environmental and economic advantages.[3]
Experimental Protocols
Two primary protocols are presented below, derived from analogous syntheses of similar compounds. The first is a traditional approach using excess phosphorus oxychloride, and the second is a more contemporary solvent-free method.
Protocol 1: Chlorination with Excess Phosphorus Oxychloride
This protocol is adapted from established methods for the chlorination of dihydroxypyrimidines.[4]
Materials:
-
2,4-dihydroxy-6-methyl-5-nitropyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (or other suitable tertiary amine base)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Activated carbon (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dihydroxy-6-methyl-5-nitropyrimidine in an excess of phosphorus oxychloride (approximately 5-10 molar equivalents).
-
Addition of Base: Slowly add N,N-dimethylaniline (approximately 1.5-2 molar equivalents) to the stirred suspension. The addition may be exothermic.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain this temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. Remove the excess phosphorus oxychloride by vacuum distillation.
-
Workup: Carefully and slowly pour the cooled reaction residue onto crushed ice with vigorous stirring in a well-ventilated fume hood. This quenching process is highly exothermic and releases HCl gas.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.
Protocol 2: Solvent-Free Chlorination with Equimolar Phosphorus Oxychloride
This greener and more efficient protocol is adapted from a general method for the large-scale chlorination of hydroxypyrimidines.[3][5]
Materials:
-
2,4-dihydroxy-6-methyl-5-nitropyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Cold water (~0°C)
-
Saturated sodium carbonate solution
-
Ethyl acetate (for liquid-liquid extraction if necessary)
-
Methyl t-butyl ether (for washing solid product)
Procedure:
-
Reaction Setup: In a Teflon-lined stainless steel reactor, add 2,4-dihydroxy-6-methyl-5-nitropyrimidine (1 equivalent), phosphorus oxychloride (2 equivalents, i.e., 1 equivalent per hydroxyl group), and pyridine (1 equivalent).
-
Heating: Seal the reactor and heat the mixture to 160°C for 2 hours.
-
Cooling: Allow the reactor to cool to room temperature.
-
Workup: In a well-ventilated fume hood, carefully open the reactor and slowly pour the contents into approximately 100 mL of cold water (~0°C) with vigorous stirring.
-
pH Adjustment: Adjust the pH of the aqueous solution to 8-9 using a saturated sodium carbonate solution to precipitate the product.
-
Isolation:
-
If the product is solid: Collect the precipitate by filtration, wash with a small amount of cold water and then methyl t-butyl ether, and dry under vacuum.
-
If the product is an oil: Extract the aqueous mixture with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can then be purified by distillation.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the chlorination of analogous dihydroxypyrimidines. These values can serve as a benchmark for the synthesis of this compound.
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-Methylpyrimidine-2,4-diol | POCl₃ | 90-100 | 10 | 90 | [4] |
| 5-Nitrouracil | POCl₃, N,N-dimethylformamide | 50-100 | ~0.1 | 80 | [6] |
| 4,6-Dihydroxy-2-methyl-5-nitropyrimidine | POCl₃ | Reflux | N/A | 82.6 | [1] |
| 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine | POCl₃, N,N-dimethylaniline | 100-110 | N/A | 40-80 | [2] |
| 2,4-Dihydroxy-5-bromopyrimidine | POCl₃, Pyridine | 160 | 2 | 90.5 | [3] |
| 4-Hydroxy-6-methyl-3-nitro-2-pyridone | POCl₃ | 95 | 1.5 | 85.7 | [7] |
Mandatory Visualizations
Experimental Workflow for Chlorination of 2,4-dihydroxy-6-methyl-5-nitropyrimidine
Caption: General experimental workflow for the synthesis of this compound.
Logical Relationship of Reagents and Conditions
Caption: Key components and conditions for the synthesis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. 2,4-DICHLORO-6-METHYL-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
Spectroscopic and Synthetic Profile of 2,4-Dichloro-6-methyl-5-nitropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2,4-Dichloro-6-methyl-5-nitropyrimidine, a key intermediate in organic synthesis. Due to the limited availability of specific experimental data in the public domain, this document focuses on predicted spectroscopic characteristics, a plausible synthetic methodology, and standardized analytical workflows.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| 1H | 2.5 - 2.8 | Singlet (s) | The singlet corresponds to the three equivalent protons of the methyl group at the C6 position. The electron-withdrawing nature of the pyrimidine ring and the adjacent nitro group would cause a downfield shift compared to a simple alkyl group on an aromatic ring. |
| 13C | ~170 | Singlet (s) | C6-CH3: The carbon of the methyl group. |
| ~160 | Singlet (s) | C2 and C4: Carbons attached to chlorine atoms. These would be significantly downfield due to the electronegativity of chlorine and their position within the heterocyclic ring. | |
| ~155 | Singlet (s) | C6: Carbon bearing the methyl group. | |
| ~135 | Singlet (s) | C5: Carbon attached to the nitro group. The strong electron-withdrawing effect of the nitro group would lead to a significant downfield shift. |
Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm-1) | Functional Group | Vibration Mode |
| 1550 - 1520 | Nitro (NO2) | Asymmetric stretch |
| 1360 - 1330 | Nitro (NO2) | Symmetric stretch |
| 1600 - 1450 | C=N and C=C | Ring stretching |
| 800 - 600 | C-Cl | Stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 207/209/211 | [M]+, [M+2]+, [M+4]+: The molecular ion peak cluster, showing the characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio). |
| 177/179/181 | [M-NO]+: Loss of nitric oxide. |
| 161/163/165 | [M-NO2]+: Loss of the nitro group. |
| 126/128 | [M-NO2-Cl]+: Subsequent loss of a chlorine atom. |
Experimental Protocols
While specific experimental protocols for the spectroscopic analysis of this compound are not available, the following are general methodologies that would be employed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
1H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
13C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
IR Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization Method: Electron Ionization (EI) at 70 eV is a common method for this type of compound.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Acquisition:
-
Mass Range: m/z 40-300.
-
Scan Speed: 1000 amu/s.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Synthesis and Analysis Workflow
The synthesis of this compound can be approached through the chlorination of a corresponding dihydroxypyrimidine precursor. The subsequent analysis ensures the purity and identity of the final product.
An In-depth Technical Guide on the Solubility of 2,4-Dichloro-6-methyl-5-nitropyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available information on the solubility of 2,4-Dichloro-6-methyl-5-nitropyrimidine in organic solvents. Due to the limited availability of precise quantitative data in published literature, this document focuses on qualitative solubility and provides a comprehensive, generalized experimental protocol for determining the thermodynamic solubility of pyrimidine derivatives.
Qualitative Solubility Data
The solubility of this compound in organic solvents is not extensively documented in publicly available literature. However, information from chemical suppliers indicates its general solubility characteristics.
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Chloroform | Slightly Soluble[1][2] |
| Methanol | Slightly Soluble[1][2] |
Note: "Slightly soluble" indicates that the compound has low solubility in the specified solvent under standard conditions.
Experimental Protocol for Thermodynamic Solubility Determination
The following is a detailed, generalized experimental protocol for determining the thermodynamic (equilibrium) solubility of a pyrimidine derivative like this compound. This method is based on the common shake-flask technique.
Objective: To determine the saturation concentration of the compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., acetonitrile, ethanol, dimethyl sulfoxide, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker/incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
-
Sample Clarification:
-
After the equilibration period, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to pellet the remaining solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and the calibration standards using HPLC.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in the test solvent at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the thermodynamic solubility determination described above.
References
An In-depth Technical Guide to the Safety and Hazards of 2,4-Dichloro-6-methyl-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazard information for 2,4-Dichloro-6-methyl-5-nitropyrimidine (CAS Number: 13162-26-0). The information is compiled from various safety data sheets (SDS) to assist researchers, scientists, and drug development professionals in handling this chemical safely.
Chemical Identification and Physical Properties
This compound is a chlorinated nitropyrimidine derivative. It is important to distinguish it from its isomers, as the safety profiles may differ.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 13162-26-0 |
| Molecular Formula | C₅H₃Cl₂N₃O₂ |
| Molecular Weight | 208.00 g/mol [1] |
| Appearance | Pale-yellow to brown solid[2] |
| Purity | Typically ≥98%[1][2] |
| Storage | Recommended storage in a refrigerator[2] or at -20°C, sealed and away from moisture.[1] |
Hazard Identification and Classification
The following tables summarize the hazard classifications for this compound according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The information is a consolidation from multiple sources.
GHS Pictograms and Signal Word
| Pictogram | Signal Word |
|
| Warning [2][3] |
GHS Hazard Statements
| Hazard Code | Hazard Statement | Source |
| H302 | Harmful if swallowed.[2] | Sigma-Aldrich |
| H315 | Causes skin irritation.[2] | Sigma-Aldrich |
| H319 | Causes serious eye irritation.[2] | Sigma-Aldrich |
| H332 | Harmful if inhaled. | Sigma-Aldrich |
| H335 | May cause respiratory irritation.[2][4] | Sigma-Aldrich, Georganics |
| H336 | May cause drowsiness or dizziness.[4] | Georganics |
Note: There can be variations in hazard statements between suppliers.
GHS Precautionary Statements
| Code | Prevention | Response | Storage | Disposal |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2][4] | P301+P312 | P403+P233 | P501 |
| P264 | Wash skin thoroughly after handling.[3] | P302+P352 | P405 | |
| P270 | Do not eat, drink or smoke when using this product.[3] | P304+P340 | ||
| P271 | Use only outdoors or in a well-ventilated area.[3] | P305+P351+P338 | ||
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][4] | P330 | ||
| P332+P313 | ||||
| P337+P313 | ||||
| P362 |
Experimental Protocols for Hazard Assessment
Acute Oral Toxicity
The "Harmful if swallowed" (H302) classification is typically determined through acute oral toxicity studies. A common method is the Acute Toxic Class (ATC) method (OECD Test Guideline 423) .
Methodology:
-
A stepwise procedure is used with a small number of animals (usually rats) per step.
-
A starting dose is administered to a group of animals.
-
The outcome (survival or death) determines the next step:
-
If the animal survives, a higher dose is used for the next group.
-
If the animal dies, a lower dose is used.
-
-
The process is continued until the dose that causes mortality in a certain proportion of the animals is identified, which allows for classification into a GHS category.
Skin Irritation
The "Causes skin irritation" (H315) classification is determined by assessing the potential of a substance to cause reversible inflammatory changes to the skin. The In Vivo Dermal Irritation/Corrosion test (OECD Test Guideline 404) is a standard method.
Methodology:
-
A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on a test animal (typically a rabbit).
-
The treated area is covered with a gauze patch for a specified period (usually 4 hours).
-
After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling).
-
Observations are made at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
The severity of the skin reactions is scored, and the average scores are used to classify the substance.
Alternatively, in vitro methods using reconstructed human epidermis (RhE) models (OECD Test Guideline 439) are increasingly used to reduce animal testing. These methods assess cell viability in the reconstructed skin tissue after exposure to the chemical.
Eye Irritation
The "Causes serious eye irritation" (H319) classification is based on the substance's potential to cause significant, but reversible, changes in the eye. The In Vivo Eye Irritation/Corrosion test (Draize test; OECD Test Guideline 405) has been the traditional method.
Methodology:
-
A small amount of the test substance is instilled into one eye of a test animal (usually a rabbit). The other eye serves as a control.
-
The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points after instillation.
-
The severity of the lesions is scored.
-
The persistence of the effects determines the classification.
As with skin irritation, in vitro methods are now widely used. These can include tests on isolated animal corneas (Bovine Corneal Opacity and Permeability test, OECD TG 437) or using reconstructed human corneal epithelium models.
Hazard and Precautionary Logic
The following diagram illustrates the logical flow from hazard identification to the necessary precautionary measures when handling this compound.
Caption: Logical flow from hazard statements to corresponding precautionary measures.
Workflow for Safe Handling
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: Recommended workflow for the safe handling of the chemical in a lab.
References
- 1. Ocular irritation tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Clinical Manifestations, Treatment, and Prevention of Acute Irritant Contact Dermatitis Caused by 2,4-Dichloro-5-Methylpyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acute oral ld50: Topics by Science.gov [science.gov]
An In-depth Technical Guide to the Reactivity of 2,4-Dichloro-6-methyl-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the chloro and nitro groups in 2,4-dichloro-6-methyl-5-nitropyrimidine, a key heterocyclic intermediate in the synthesis of a wide range of biologically active molecules. This document delves into the principles governing its reactivity, predictable reaction outcomes, and provides representative experimental protocols.
Core Principles of Reactivity
The reactivity of this compound is primarily dictated by the electronic properties of the pyrimidine ring and its substituents. The presence of two nitrogen atoms in the pyrimidine ring makes it electron-deficient and susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of a strongly electron-withdrawing nitro group at the 5-position.
The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr) , where a nucleophile replaces one of the chlorine atoms. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2]
Key Factors Influencing Reactivity:
-
The Nitro Group (C5-NO2): As a potent electron-withdrawing group, the nitro group strongly activates the pyrimidine ring towards nucleophilic attack. It achieves this by inductively withdrawing electron density and, more importantly, by stabilizing the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the C4 position.[3][4]
-
The Chloro Groups (C2-Cl and C4-Cl): Both chlorine atoms are activated by the ring nitrogens and the C5-nitro group, making them good leaving groups in SNAr reactions.
-
The Methyl Group (C6-CH3): The methyl group is a weak electron-donating group. Its electronic influence on the overall reactivity is generally modest compared to the powerful effect of the nitro group. It may exert a minor steric hindrance to nucleophilic attack at the adjacent C5 position, though this is not a primary reactive site.
Regioselectivity in Nucleophilic Aromatic Substitution
A critical aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack – that is, which of the two chlorine atoms is preferentially substituted.
In general, for SNAr reactions on 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position, substitution is highly favored at the C4 position .[5] This preference is due to the superior resonance stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. The negative charge can be delocalized onto the electronegative oxygen atoms of the adjacent nitro group, a stabilizing effect that is not possible with attack at the C2 position.[4][6]
However, an important exception to this rule has been observed with tertiary amine nucleophiles . In reactions with 5-substituted-2,4-dichloropyrimidines, tertiary amines have been shown to exhibit excellent selectivity for the C2 position .[4][7] This is thought to occur through an in-situ N-dealkylation of an intermediate.
The following diagram illustrates the competing SNAr pathways and the basis for the general C4 selectivity.
Summary of Reactivity with Common Nucleophiles
While specific quantitative data for this compound is limited in the literature, the following table summarizes the expected reactivity and regioselectivity based on established principles and data from analogous compounds.
| Nucleophile Class | Expected Primary Product | General Reaction Conditions | Notes |
| Primary & Secondary Amines | 4-Amino-2-chloro-6-methyl-5-nitropyrimidine | Room temperature to moderate heating in a polar aprotic solvent (e.g., acetonitrile, THF) with a non-nucleophilic base (e.g., triethylamine, DIPEA). | Highly regioselective for the C4 position. The second chlorine can be substituted under more forcing conditions. |
| Tertiary Amines | 2-Amino-4-chloro-6-methyl-5-nitropyrimidine | Moderate heating in a suitable solvent. | An exception to the general C4 selectivity, proceeding via an N-dealkylation mechanism.[4][7] |
| Alkoxides (e.g., NaOMe, NaOEt) | 4-Alkoxy-2-chloro-6-methyl-5-nitropyrimidine | Typically carried out at low to ambient temperatures in the corresponding alcohol as the solvent. | The reaction is generally fast and highly selective for the C4 position. |
| Thiols (e.g., Thiophenols, Alkanethiols) | 4-Thioether-2-chloro-6-methyl-5-nitropyrimidine | Often requires a base (e.g., K2CO3, NaH) to deprotonate the thiol, in a polar aprotic solvent (e.g., DMF, DMSO). | Thiols are potent nucleophiles and readily displace the C4-chloro group. |
Representative Experimental Protocols
The following protocols are representative examples for conducting nucleophilic aromatic substitution on a 2,4-dichloro-5-nitropyrimidine scaffold, adapted from procedures for analogous compounds.[3][4] Researchers should optimize these conditions for their specific nucleophile and scale.
General Protocol for Reaction with a Primary or Secondary Amine (C4-Substitution)
This protocol describes a typical procedure for the selective substitution of the C4-chloro group with an amine nucleophile.
Methodology:
-
Reactant Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent such as acetonitrile or THF. In a separate flask, prepare a solution of the desired primary or secondary amine (1.0-1.1 eq.) and a non-nucleophilic base like triethylamine or diisopropylethylamine (2.0 eq.) in the same solvent.
-
Reaction: Slowly add the amine/base solution to the stirred solution of the pyrimidine at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. Gentle heating may be required for less reactive amines.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Isolation and Purification: Separate the organic layer, wash it with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under vacuum. The resulting crude product can be purified by silica gel column chromatography to yield the pure 4-substituted product.
General Protocol for Reaction with a Thiol (C4-Substitution)
-
Thiolate Formation: In a dry flask under an inert atmosphere, dissolve the thiol (1.0 eq.) in a dry polar aprotic solvent like DMF or DMSO. Add a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq., use with caution) and stir for 15-30 minutes at room temperature to form the thiolate.
-
Reaction: Slowly add a solution of this compound (1.0 eq.) in the same solvent to the thiolate solution.
-
Monitoring and Work-up: Stir the reaction at room temperature or with gentle heating, monitoring by TLC. Upon completion, quench the reaction carefully (e.g., with water if NaH was used) and perform an aqueous work-up as described in the previous protocol.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Reactivity of the Nitro Group
Under the conditions of nucleophilic aromatic substitution, the nitro group is generally stable. However, it can be readily reduced to an amino group using standard reducing agents such as H2/Pd-C, SnCl2, or sodium dithionite. This transformation is a common subsequent step in synthetic sequences, as the resulting 5-aminopyrimidine is a versatile precursor for the construction of fused heterocyclic systems, such as purines.
Conclusion
This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution. The reactivity of its two chloro groups is predominantly controlled by the powerful electron-withdrawing effect of the C5-nitro group, which generally directs nucleophilic attack to the C4 position with high regioselectivity. Notable exceptions, such as reactions with tertiary amines, can provide access to C2-substituted products. While specific quantitative data for this particular molecule is not abundant, its reactivity can be reliably predicted based on the well-established principles of SNAr reactions on electron-deficient heterocyclic systems. The information and representative protocols provided in this guide offer a solid foundation for the successful application of this valuable intermediate in synthetic and medicinal chemistry programs.
References
- 1. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
The Versatile Scaffold: An In-depth Technical Guide to the Medicinal Chemistry Applications of 2,4-Dichloro-6-methyl-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloro-6-methyl-5-nitropyrimidine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique electronic and structural features, characterized by two reactive chlorine atoms and an electron-withdrawing nitro group, make it an attractive starting material for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of the potential applications of this compound, with a primary focus on its successful utilization in the development of potent and selective epidermal growth factor receptor (EGFR) kinase inhibitors for the treatment of non-small cell lung cancer (NSCLC). This document will detail the synthetic chemistry, biological activity, and relevant experimental protocols, supported by quantitative data and visual diagrams to facilitate a deeper understanding of its utility in drug discovery and development.
Introduction: The Pyrimidine Core in Medicinal Chemistry
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitous in nature and form the core structure of numerous biologically important molecules, including nucleic acids (cytosine, thymine, and uracil) and various vitamins and cofactors. In the realm of medicinal chemistry, the pyrimidine ring is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets with high affinity and selectivity. The versatility of the pyrimidine core, which allows for substitution at multiple positions, has led to the development of a multitude of drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and antifungal agents.
The subject of this guide, this compound, is a particularly reactive and versatile pyrimidine derivative. The two chlorine atoms at the 2- and 4-positions are excellent leaving groups, susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The presence of the electron-withdrawing nitro group at the 5-position further activates the pyrimidine ring towards nucleophilic attack, enhancing its reactivity and providing a handle for further chemical modifications. These characteristics make this compound an ideal starting material for the construction of complex molecular architectures with desired pharmacological properties.
Core Application: A Scaffold for Selective EGFR Kinase Inhibitors
The most prominent application of this compound in medicinal chemistry to date is its use as a key intermediate in the synthesis of a novel series of epidermal growth factor receptor (EGFR) kinase inhibitors. EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of several cancers, most notably non-small cell lung cancer (NSCLC).[1][2]
Third-generation EGFR inhibitors, such as osimertinib, have shown significant clinical efficacy against NSCLC harboring activating EGFR mutations (e.g., L858R) and the T790M resistance mutation. However, the emergence of further resistance mechanisms necessitates the development of new generations of inhibitors.
Researchers have successfully utilized this compound to design and synthesize a series of pyrimidine-based compounds as potential selective inhibitors of mutant EGFR.[3] The rationale behind this approach lies in the ability to selectively substitute the chlorine atoms on the pyrimidine ring to introduce moieties that can specifically target the ATP-binding site of the EGFR kinase domain.
Synthesis of EGFR Inhibitors from this compound
The general synthetic route to these EGFR inhibitors involves a sequential nucleophilic aromatic substitution (SNAr) strategy. The more reactive chlorine atom at the 4-position is typically displaced first by a substituted aniline, followed by the substitution of the chlorine at the 2-position with another amine-containing fragment. This stepwise approach allows for the introduction of different functionalities at these two key positions, enabling the fine-tuning of the compound's inhibitory activity and selectivity.
A representative synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for EGFR inhibitors.
Biological Activity and Quantitative Data
The synthesized derivatives of this compound have demonstrated potent inhibitory activity against EGFR, particularly the double mutant (T790M/L858R) which is a common resistance mutation in NSCLC. The most promising compound from one study, designated as L-18, exhibited significant in vitro and in vivo anticancer activity.[3]
The biological data for selected compounds from this series are summarized in the table below for easy comparison.
| Compound | EGFRT790M/L858R Kinase Inhibition (%) | H1975 Cell Proliferation IC50 (μM) |
| L-18 | 81.9 | 0.65 ± 0.06 |
| Gefitinib | Not Reported | > 50 |
| Osimertinib | Not Reported | 0.018 ± 0.003 |
Table 1: In vitro biological activity of a promising EGFR inhibitor derived from this compound, compared to standard-of-care drugs. Data sourced from Duan et al. (2024).[3]
The data clearly indicates that derivatives of this compound can be potent inhibitors of the drug-resistant T790M/L858R EGFR mutant. Compound L-18, in particular, shows strong anti-proliferative activity against the H1975 human lung cancer cell line, which harbors this mutation.[3]
EGFR Signaling Pathway and Mechanism of Action
The EGFR signaling pathway is a complex cascade of molecular events that, when activated, leads to cell growth, proliferation, and survival.[1][2] In NSCLC with activating EGFR mutations, this pathway is constitutively active, driving tumorigenesis. EGFR inhibitors act by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby blocking the entire signaling cascade.
The diagram below illustrates the EGFR signaling pathway and the point of intervention for EGFR inhibitors.
Caption: Simplified EGFR signaling pathway and inhibitor action.
Experimental Protocols
To facilitate further research and development in this area, this section provides detailed methodologies for key experiments cited in the development of EGFR inhibitors from this compound.
General Synthetic Protocol for EGFR Inhibitors
The following is a generalized protocol for the synthesis of the EGFR inhibitor scaffold, based on reported procedures.[3]
Step 1: Synthesis of the C4-Substituted Intermediate
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol or DMF) is added the desired substituted aniline (1.1 eq) and a base (e.g., diisopropylethylamine, DIPEA, 1.5 eq).
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 12-24 hours) and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by pouring it into ice-water, and the resulting precipitate is collected by filtration, washed, and dried to yield the C4-substituted pyrimidine intermediate.
Step 2: Synthesis of the C2,C4-Disubstituted Intermediate
-
The C4-substituted intermediate (1.0 eq) is dissolved in a suitable solvent (e.g., n-butanol) and the appropriate amine-containing side chain (1.2 eq) is added, along with a base (e.g., DIPEA, 2.0 eq).
-
The mixture is heated to reflux for a specified time (e.g., 8-12 hours) and monitored by TLC.
-
After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the C2,C4-disubstituted pyrimidine.
Step 3: Reduction of the Nitro Group
-
The disubstituted pyrimidine (1.0 eq) is dissolved in a mixture of ethanol and water.
-
Iron powder (5.0 eq) and ammonium chloride (5.0 eq) are added, and the mixture is heated to reflux for a specified duration (e.g., 2-4 hours).
-
The reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to give the amino-pyrimidine derivative.
Step 4: Formation of the Final Acrylamide Product
-
The amino-pyrimidine derivative (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath.
-
A base (e.g., pyridine or triethylamine, 1.5 eq) is added, followed by the dropwise addition of acryloyl chloride (1.1 eq).
-
The reaction is stirred at low temperature for a short period (e.g., 1-2 hours) and then allowed to warm to room temperature.
-
The reaction is quenched with water, and the product is extracted, dried, and purified by column chromatography to yield the final EGFR inhibitor.
In Vitro EGFR Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against the EGFR kinase can be determined using a variety of commercially available assay kits, such as an ADP-Glo™ kinase assay. The general principle involves measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant human EGFR (T790M/L858R mutant)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader (luminometer)
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the diluted test compounds or a DMSO control.
-
Add the EGFR enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is then used to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The anti-proliferative activity of the compounds against cancer cell lines (e.g., H1975) can be assessed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Materials:
-
H1975 human lung cancer cell line
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance)
Procedure:
-
Seed H1975 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or a DMSO control for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Future Perspectives and Broader Applications
While the application of this compound has been predominantly demonstrated in the context of EGFR inhibitors, its inherent reactivity and structural features suggest a much broader potential in medicinal chemistry. The di-chloro-nitropyrimidine scaffold can be considered a versatile platform for the development of inhibitors for other kinase families, as the pyrimidine core is a common feature in many kinase inhibitors.
Furthermore, the nitro group can be reduced to an amine, which can then be further functionalized to introduce additional diversity and explore different chemical spaces. This could lead to the discovery of compounds with novel biological activities, including but not limited to:
-
Other Kinase Inhibitors: Targeting other tyrosine kinases or serine/threonine kinases implicated in cancer and other diseases.
-
Antiviral Agents: The pyrimidine scaffold is central to many antiviral nucleoside analogs.
-
Antimicrobial Agents: Exploring the potential for developing novel antibacterial and antifungal compounds.
The logical workflow for exploring these broader applications is outlined below:
Caption: Workflow for future drug discovery.
Conclusion
This compound has proven to be a valuable and versatile building block in medicinal chemistry, with a significant demonstrated application in the development of potent and selective EGFR kinase inhibitors. Its favorable chemical properties allow for the straightforward synthesis of diverse libraries of compounds for biological screening. The successful application of this scaffold in the challenging area of EGFR-mutant NSCLC highlights its potential for addressing unmet medical needs. Further exploration of this and related pyrimidine scaffolds is warranted and holds considerable promise for the discovery of new therapeutic agents for a wide range of diseases. This technical guide provides a solid foundation for researchers and drug development professionals to harness the potential of this powerful chemical entity.
References
- 1. Epidermal growth factor receptor signaling in nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
electrophilic and nucleophilic sites of 2,4-Dichloro-6-methyl-5-nitropyrimidine
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,4-Dichloro-6-methyl-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electrophilic and nucleophilic characteristics of this compound, a key heterocyclic building block in synthetic and medicinal chemistry. While direct experimental and computational studies on this specific molecule are limited in the public literature, this document leverages established principles of physical organic chemistry and extensive data from closely related analogues to predict its reactivity and guide its application in research and development.
Introduction to this compound
This compound is a polysubstituted pyrimidine ring system featuring two reactive chlorine atoms, a strongly electron-withdrawing nitro group, and a methyl group. Its chemical structure (C₅H₃Cl₂N₃O₂) makes it an attractive scaffold for the synthesis of diverse molecular architectures, particularly in the development of novel therapeutics and agrochemicals. The strategic placement of its functional groups allows for selective chemical modifications, enabling the construction of complex molecular libraries for screening and lead optimization. This guide will focus on the molecule's inherent reactivity, specifically identifying the sites most susceptible to electrophilic and nucleophilic attack.
Theoretical Analysis of Electrophilic and Nucleophilic Sites
The reactivity of this compound is dominated by the electronic properties of its substituted pyrimidine ring. The presence of two electronegative nitrogen atoms in the ring, coupled with the potent electron-withdrawing nitro group at the 5-position, renders the entire heterocyclic system electron-deficient. This electronic profile is the primary determinant of the molecule's electrophilic and nucleophilic sites.
Electrophilic Sites
The most significant electrophilic sites on the this compound ring are the carbon atoms bonded to the chlorine atoms, namely C2 and C4. These positions are highly activated towards nucleophilic aromatic substitution (SNA r) due to the cumulative electron-withdrawing effects of the ring nitrogens and the nitro group. Nucleophiles will preferentially attack these electron-deficient carbon centers, leading to the displacement of a chloride ion.
The regioselectivity of nucleophilic attack—whether it occurs at C2 or C4—is determined by the relative stability of the Meisenheimer intermediate formed during the reaction.
-
C4 Position (Primary Electrophilic Site): By analogy with the extensively studied 2,4-dichloro-5-nitropyridine, the C4 position is predicted to be the most electrophilic site for attack by a wide range of nucleophiles, including primary and secondary amines, alkoxides, and thiols.[1][2][3] Attack at C4 allows for the negative charge of the Meisenheimer intermediate to be delocalized onto the adjacent nitro group through resonance. This resonance stabilization significantly lowers the activation energy for the C4-substitution pathway, making it the kinetically and thermodynamically favored route.[2]
-
C2 Position (Secondary Electrophilic Site): The C2 position is also electrophilic but is generally less reactive than C4. When a nucleophile attacks the C2 position, the resulting negative charge in the Meisenheimer intermediate cannot be directly delocalized onto the nitro group through resonance.[2] Consequently, this intermediate is less stable, and the activation energy for this pathway is higher.
It is important to note that the 6-methyl group, being a weak electron-donating group, may slightly modulate the electron density of the ring, but it is not expected to alter the general preference for C4 substitution. However, an interesting exception has been observed in the closely related 2,4-dichloro-5-nitropyrimidine (lacking the 6-methyl group), where the use of tertiary amines can lead to excellent C2 selectivity through an in-situ N-dealkylation mechanism.[1][4][5] This suggests a potential synthetic strategy for selectively functionalizing the C2 position of this compound.
Nucleophilic Sites
While the primary reactivity of this compound is as an electrophile in SNAr reactions, the molecule does possess nucleophilic (Lewis basic) sites:
-
Ring Nitrogen Atoms: The lone pairs of electrons on the two nitrogen atoms of the pyrimidine ring can act as nucleophiles, particularly in reactions with strong electrophiles or in coordinating to metal centers.
-
Oxygen Atoms of the Nitro Group: The oxygen atoms of the nitro group also have lone pairs of electrons and can participate in hydrogen bonding or coordinate to Lewis acids.
In the context of typical synthetic transformations, these nucleophilic sites are less reactive than the electrophilic carbons and do not usually compete in SNAr reactions.
Quantitative Reactivity Data (from Analogous Systems)
| Nucleophile | Predicted Major Product | Predicted Regioselectivity | Typical Yield (%) |
| Primary Amines (e.g., Methylamine) | 2-Chloro-4-(methylamino)-6-methyl-5-nitropyrimidine | C4 | 80-90 |
| Secondary Amines (e.g., Diethylamine) | 2-Chloro-4-(diethylamino)-6-methyl-5-nitropyrimidine | C4 | 75-85 |
| Alkoxides (e.g., Sodium Methoxide) | 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine | C4 | 70-85 |
| Thiols (e.g., Sodium Thiophenoxide) | 2-Chloro-6-methyl-5-nitro-4-(phenylthio)pyrimidine | C4 | 80-95 |
Table based on data for the analogous compound 2,4-dichloro-5-nitropyridine and general principles of SNAr on dichloropyrimidines.[3][6]
Experimental Protocols (Generalized)
The following are generalized protocols for the nucleophilic substitution on this compound, adapted from established procedures for analogous compounds.[3] Researchers should optimize these conditions for their specific substrates and desired outcomes.
Reaction with a Primary or Secondary Amine (C4-selective)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane, or THF).
-
Reagent Addition: In a separate flask, prepare a solution of the desired amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) in the same solvent.
-
Reaction: Slowly add the amine/base solution to the stirred solution of the pyrimidine at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Reaction with an Alkoxide (C4-selective)
-
Alkoxide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of the desired alcohol (e.g., methanol or ethanol). Add sodium hydride (1.1 eq) portion-wise at 0 °C and allow the mixture to stir until the evolution of hydrogen gas ceases.
-
Reagent Addition: Add a solution of this compound (1.0 eq) in the same alcohol or an anhydrous co-solvent (e.g., THF) to the freshly prepared alkoxide solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride. Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows discussed in this guide.
Caption: Predicted C4-selective SNAr pathway.
Caption: Alternative C2-selective SNAr pathway.
Caption: General experimental workflow for SNAr.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols: 2,4-Dichloro-6-methyl-5-nitropyrimidine as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-dichloro-6-methyl-5-nitropyrimidine as a key intermediate in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors for targeted cancer therapy. Detailed experimental protocols and data are presented to facilitate its application in research and drug discovery.
Introduction
This compound is a highly reactive and versatile building block in medicinal chemistry. The presence of two distinct chlorine atoms, activated by the electron-withdrawing nitro group and the pyrimidine ring nitrogens, allows for selective and sequential nucleophilic aromatic substitution (SNAr) reactions. This property makes it an ideal scaffold for the synthesis of diverse libraries of compounds, particularly for the development of targeted covalent inhibitors and other complex molecular architectures. Its utility has been demonstrated in the synthesis of potent inhibitors of key signaling proteins, such as Epidermal Growth Factor Receptor (EGFR), which is implicated in various cancers.
Key Applications in Drug Discovery
The primary application of this compound lies in its role as a core scaffold for the synthesis of kinase inhibitors. The pyrimidine core mimics the purine structure of ATP, allowing for competitive binding at the kinase active site. The dichlorinated nature of the intermediate allows for the introduction of various substituents at the C2 and C4 positions to achieve desired potency, selectivity, and pharmacokinetic properties.
A notable application is in the synthesis of selective inhibitors of mutant forms of EGFR, such as EGFRT790M/L858R, which are responsible for resistance to first- and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[1]
Experimental Protocols
The following protocols are based on the synthesis of EGFR inhibitors using a structurally related intermediate, 2,4-dichloro-6-methylpyrimidine. These procedures can be adapted for this compound, with the understanding that the nitro group will further activate the ring towards nucleophilic attack, potentially allowing for milder reaction conditions.
Protocol 1: Mono-substitution at the C4 Position
This protocol describes the selective nucleophilic substitution of the chlorine atom at the C4 position of the pyrimidine ring. The C4 position is generally more reactive than the C2 position.
Reaction Scheme:
Caption: General scheme for mono-substitution at the C4 position.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-aminophenol)
-
Diisopropylethylamine (DIPEA)
-
Isopropanol (IPA)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in isopropanol, add the substituted aniline (1.0-1.2 eq) and DIPEA (1.5-2.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the desired mono-substituted product.
Quantitative Data (Representative):
| Intermediate | Product | Yield (%) | Purity (%) |
| 2,4-dichloro-6-methylpyrimidine | N-(4-((2-chloro-6-methylpyrimidin-4-yl)amino)phenyl)acrylamide | 75-85 | >95 |
Note: This data is for the analogous reaction with 2,4-dichloro-6-methylpyrimidine and may vary for the nitrated compound.
Protocol 2: Di-substitution at C2 and C4 Positions
This protocol outlines the subsequent substitution of the remaining chlorine atom at the C2 position. This step often requires slightly more forcing conditions due to the reduced reactivity of the pyrimidine ring after the first substitution.
Reaction Scheme:
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,4-Dichloro-6-methyl-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-methyl-5-nitropyrimidine is a highly reactive and versatile building block in organic synthesis, particularly valuable in the development of novel pharmaceuticals and agrochemicals. The pyrimidine core is a common motif in biologically active molecules, and the presence of two reactive chlorine atoms, activated by a strongly electron-withdrawing nitro group at the 5-position, allows for selective and sequential functionalization through nucleophilic aromatic substitution (SNAr) reactions. This document provides a detailed overview of the reactivity of this substrate, quantitative data for representative reactions, and comprehensive experimental protocols.
Regioselectivity of Nucleophilic Aromatic Substitution
The SNAr reactions of this compound are characterized by a high degree of regioselectivity, primarily governed by the electronic effects of the substituents on the pyrimidine ring.
Substitution at the C4 Position: With the majority of nucleophiles, including primary and secondary amines, alkoxides, and thiols, the initial substitution occurs selectively at the C4 position.[1] This preference is attributed to the superior resonance stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. The negative charge can be effectively delocalized onto the adjacent nitro group, lowering the activation energy for this pathway.[1]
Substitution at the C2 Position: While less common, selective substitution at the C2 position can be achieved under specific conditions, notably with the use of tertiary amines.[2][3] This alternative regioselectivity provides a powerful tool for the synthesis of diversely substituted pyrimidines.
Data Presentation: SNAr Reactions of this compound and Analogues
The following tables summarize quantitative data for the SNAr reactions of this compound and its close analogue, 2,4-dichloro-5-nitropyrimidine.
| Table 1: C4-Selective SNAr Reactions with Primary and Secondary Amines | |||||
| Nucleophile | Substrate | Solvent | Base | Temperature | Yield (%) |
| Cyclopentylamine | 2,4-Dichloro-5-nitropyridine* | Acetonitrile | Triethylamine | Room Temp | High (not specified) |
| Diethylamine | 2,4-Dichloro-5-nitropyrimidine | Chloroform | iPrNEt | 40°C | >90 (C4:C2 > 9:1) |
*Data for the closely related 2,4-dichloro-5-nitropyridine is included to illustrate the general reactivity pattern.[1]
| Table 2: C4-Selective SNAr Reactions with Alkoxides and Thiols | |||||
| Nucleophile | Substrate | Solvent | Base | Temperature | Yield (%) |
| Sodium Methoxide | 2,4-Dichloro-5-nitropyridine | Methanol | - | Reflux | High |
| Thiophenol | 2,4-Dichloro-5-nitropyridine | DMF | K₂CO₃ | - | High |
*Data for the closely related 2,4-dichloro-5-nitropyridine is included to illustrate the general reactivity pattern.[1]
| Table 3: C2-Selective SNAr Reactions with Tertiary Amines | |||||
| Nucleophile | Substrate | Solvent | Temperature | Time (h) | Yield (%) |
| Triethylamine | 2,4-Dichloro-5-nitropyrimidine | CHCl₃ | Room Temp | 1 | 85 |
| N-Methylmorpholine | 2,4-Dichloro-5-nitropyrimidine | CHCl₃ | Room Temp | 1 | 82 |
| N,N-Diisopropylethylamine | 2,4-Dichloro-5-nitropyrimidine | CHCl₃ | Room Temp | 1 | 75 |
*Data from the reaction with the closely related 2,4-dichloro-5-nitropyrimidine.[2]
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Amination
This protocol describes a general method for the selective substitution of the C4-chloro group with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.0-1.2 equiv)
-
Triethylamine (2.0 equiv) or Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile or Dichloromethane (DCM)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent.
-
In a separate flask, prepare a solution of the amine and triethylamine (or DIPEA) in the same anhydrous solvent.
-
Slowly add the amine solution to the stirred solution of the pyrimidine at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-60 minutes at room temperature.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-amino-2-chloro-6-methyl-5-nitropyrimidine.
Protocol 2: General Procedure for C2-Selective Amination with Tertiary Amines
This protocol is adapted from the work of Lee et al. on the C2-selective amination of 2,4-dichloro-5-nitropyrimidine and is expected to be applicable to the 6-methyl analogue.[2]
Materials:
-
This compound (1.0 equiv)
-
Tertiary amine (2.0 equiv)
-
Anhydrous Chloroform (CHCl₃)
-
Dichloromethane (for workup)
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous chloroform in a round-bottom flask at room temperature.
-
Add the tertiary amine dropwise to the stirred solution.
-
Stir the reaction at room temperature for the time indicated in Table 3 (typically 1 hour).
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-amino-4-chloro-6-methyl-5-nitropyrimidine derivative.
Visualizations
Caption: Regioselectivity of SNAr on this compound.
Caption: Experimental workflow for C4-selective amination.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dichloro-6-methyl-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2,4-dichloro-6-methyl-5-nitropyrimidine as a key building block. This protocol is designed to facilitate the synthesis of diverse 4-aryl-2-chloro-6-methyl-5-nitropyrimidines, which are valuable intermediates in the development of novel therapeutics and other functional molecules.
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2][3] In the context of substituted pyrimidines, this reaction allows for the selective introduction of aryl or heteroaryl moieties, enabling extensive structure-activity relationship (SAR) studies. For 2,4-dichloropyrimidine scaffolds, the chlorine atom at the C4 position is generally more susceptible to oxidative addition by the palladium catalyst, leading to preferential substitution at this site.[4] The presence of a methyl group at C6 and a strong electron-withdrawing nitro group at C5 on the pyrimidine ring is anticipated to influence the reactivity of the chlorine atoms, likely enhancing the regioselectivity of the coupling reaction at the C4 position.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of the pyrimidine ring, typically at the more reactive C4 position, to form a Pd(II) intermediate.[1][3]
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transfers its organic group to the palladium center.[1][3]
-
Reductive Elimination: The coupled product is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1][3]
Experimental Protocol: Mono-arylation at the C4-Position
This protocol details a microwave-assisted Suzuki-Miyaura coupling for the selective mono-arylation of this compound at the C4 position. Microwave irradiation is employed to accelerate the reaction, often leading to higher yields and shorter reaction times.[4][5]
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.0 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 - 5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Microwave synthesis vial
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a microwave synthesis vial containing a magnetic stirrer, add this compound (1.0 eq), the desired arylboronic acid (1.0-1.2 eq), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.5-5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 2:1 to 4:1 ratio (e.g., 4 mL of dioxane and 2 mL of water).
-
Inert Atmosphere: Seal the vial and flush with an inert gas, such as argon or nitrogen, for 5-10 minutes.
-
Microwave Irradiation: Place the sealed vial in the microwave reactor and heat the reaction mixture to the specified temperature (typically 80-120 °C) for the designated time (usually 15-60 minutes).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation: Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki coupling of dichloropyrimidines, which can be adapted for this compound. Optimization of these parameters may be necessary for specific arylboronic acids.
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ | Other palladium catalysts such as Pd(dppf)Cl₂ can also be effective. |
| Catalyst Loading | 0.5 - 5 mol% | Lower catalyst loading (e.g., 0.5 mol%) has been shown to be effective in microwave-assisted reactions.[4] |
| Base | K₂CO₃ or K₃PO₄ | K₃PO₄ is a stronger base and may be more effective for less reactive boronic acids. |
| Solvent System | 1,4-Dioxane/Water | A ratio of 2:1 to 4:1 is commonly used. Toluene/ethanol/water mixtures can also be employed. |
| Temperature | 80 - 120 °C | Microwave heating can significantly reduce reaction times.[4] |
| Reaction Time | 15 - 60 minutes | Reaction progress should be monitored to determine the optimal time. |
Mandatory Visualizations
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes: Synthesis of Substituted Pyrimidines using 2,4-Dichloro-6-methyl-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a diverse range of substituted pyrimidines utilizing 2,4-dichloro-6-methyl-5-nitropyrimidine as a versatile starting material. The presence of two reactive chlorine atoms at the C2 and C4 positions, activated by the electron-withdrawing nitro group at the C5 position, allows for sequential and regioselective nucleophilic aromatic substitution (SNAr). This enables the introduction of various functional groups, making this scaffold highly valuable in medicinal chemistry and drug discovery for the generation of novel molecular entities.
Overview of Synthetic Strategy
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The general strategy involves a three-stage process:
-
Selective Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The chlorine atom at the C4 position is significantly more activated towards nucleophilic attack than the chlorine at the C2 position. This is due to the strong resonance stabilization of the Meisenheimer intermediate by the adjacent nitro group. This high regioselectivity allows for the clean introduction of a wide range of nucleophiles at this position.
-
Nucleophilic Aromatic Substitution at the C2-Position: The remaining chlorine atom at the C2 position can be substituted in a subsequent step, often requiring more forcing conditions such as higher temperatures. This stepwise approach allows for the synthesis of unsymmetrically substituted pyrimidines.
-
Reduction of the Nitro Group and Further Functionalization: The nitro group at the C5 position can be readily reduced to an amino group, which can then be further functionalized. This allows for the introduction of additional diversity and complexity into the pyrimidine scaffold.
Regioselectivity of Nucleophilic Substitution
The primary factor governing the regioselectivity of the initial nucleophilic attack is the stability of the intermediate Meisenheimer complex. Attack at the C4 position allows for the delocalization of the negative charge onto the oxygen atoms of the nitro group, providing significant resonance stabilization. In contrast, attack at the C2 position does not permit such direct delocalization. Consequently, the reaction is kinetically controlled, leading almost exclusively to the formation of 4-substituted-2-chloro-6-methyl-5-nitropyrimidine products under mild conditions.
Nucleophilic Substitution Reactions
Substitution with N-Nucleophiles
Primary and secondary amines readily react with this compound at the C4 position to afford the corresponding 4-amino-2-chloro-6-methyl-5-nitropyrimidines. The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl generated.
Substitution with O-Nucleophiles
Alkoxides and phenoxides can be employed as nucleophiles to introduce alkoxy and aryloxy moieties at the C4 position. These reactions are generally performed by generating the alkoxide or phenoxide in situ using a strong base, followed by reaction with the pyrimidine substrate.
Substitution with S-Nucleophiles
Thiolates are effective nucleophiles for the SNAr reaction, leading to the formation of 4-thioether-substituted pyrimidines. The reactions are typically conducted in a polar aprotic solvent with a base to deprotonate the thiol.
Reduction of the 5-Nitro Group
The nitro group of the substituted pyrimidines can be reduced to a primary amine using various established methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method.[1] Other reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic media can also be employed, offering chemoselectivity in the presence of other reducible functional groups.[1]
Further Functionalization of the 5-Amino Group
The resulting 5-amino group is a versatile handle for further synthetic transformations. It can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Diazotization: Conversion to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of functional groups.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Data Presentation
Table 1: Representative Conditions for Nucleophilic Substitution at C4
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Typical Yield (%) |
| Primary Amines | Aniline | Acetonitrile | Triethylamine | Room Temp. | 85-95 |
| Secondary Amines | Morpholine | Dichloromethane | Diisopropylethylamine | Room Temp. | 80-90 |
| Alkoxides | Sodium Methoxide | Methanol | - | Reflux | 75-85 |
| Phenoxides | Sodium Phenoxide | DMF | K₂CO₃ | 50-70 | 70-80 |
| Thiols | Thiophenol | DMF | K₂CO₃ | Room Temp. | 90-98 |
Table 2: Conditions for Reduction of the 5-Nitro Group
| Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| H₂, Pd/C | Ethyl Acetate/Methanol | Room Temp. | 90-98 | Standard, high-yielding method.[1] |
| SnCl₂·2H₂O | Ethanol | Reflux | 80-90 | Mild conditions, tolerates some functional groups. |
| Fe, NH₄Cl | Ethanol/Water | Reflux | 75-85 | Cost-effective, suitable for large scale. |
Experimental Protocols
Protocol 1: General Procedure for C4-Amination
-
To a stirred solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, THF, or DCM; 5-10 mL per mmol of substrate) at room temperature, add the amine nucleophile (1.1 eq).
-
Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine; 1.2 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: General Procedure for C4-Alkoxylation
-
To the corresponding alcohol (which can also serve as the solvent), add sodium metal (1.1 eq) portion-wise at 0 °C to generate the sodium alkoxide in situ.
-
After complete dissolution of the sodium, add this compound (1.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Remove the alcohol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography if required.
Protocol 3: General Procedure for the Reduction of the 5-Nitro Group
-
Dissolve the 4-substituted-2-chloro-6-methyl-5-nitropyrimidine (1.0 eq) in a suitable solvent (e.g., ethyl acetate or methanol).
-
Add 10% palladium on carbon (5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford the desired 5-aminopyrimidine.
Mandatory Visualization
Caption: General synthetic pathway for the functionalization of this compound.
Caption: A typical experimental workflow for the synthesis of substituted pyrimidines.
References
Application of 2,4-Dichloro-6-methyl-5-nitropyrimidine in the Synthesis of Kinase Inhibitors
Affiliation: Google Research
Abstract
The pyrimidine scaffold is a foundational structural motif in the design of kinase inhibitors, largely due to its bioisosteric resemblance to the adenine core of ATP, which facilitates competitive binding at the enzyme's active site. Kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. Consequently, the development of small-molecule kinase inhibitors remains a primary focus of modern drug discovery. 2,4-Dichloro-6-methyl-5-nitropyrimidine is a highly versatile and reactive building block for the synthesis of diverse pyrimidine-based kinase inhibitors. The presence of two distinct chlorine atoms, activated by the electron-withdrawing nitro group and the pyrimidine ring itself, allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This enables the systematic construction of compound libraries with varied substituents to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic profiles. These application notes provide a comprehensive overview of the utility of this compound, detailed experimental protocols for key synthetic transformations, and biological data for representative kinase inhibitors.
Introduction
Protein kinases orchestrate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Their aberrant activity is a hallmark of many cancers, making them prime therapeutic targets.[1][2] The pyrimidine ring is a "privileged scaffold" in medicinal chemistry for targeting kinases.[3][4][5] this compound serves as an ideal starting material for generating libraries of kinase inhibitors. Its two chlorine atoms at the C2 and C4 positions are susceptible to displacement by various nucleophiles. The electron-withdrawing nitro group at the C5 position significantly activates the C4 position for nucleophilic attack, allowing for controlled, stepwise functionalization.[6][7] This regioselectivity is crucial for the efficient synthesis of complex, multi-substituted pyrimidine cores.
Synthetic Strategies and Reaction Mechanisms
The primary synthetic utility of this compound lies in sequential nucleophilic aromatic substitution (SNAr) reactions. The general strategy involves a two-step displacement of the chlorine atoms.
-
First Substitution (at C4): The C4 chlorine is more activated towards nucleophilic attack than the C2 chlorine due to the strong electron-withdrawing effect of the adjacent nitro group. This allows for the selective introduction of a primary amine or other nucleophile at this position under relatively mild conditions.
-
Second Substitution (at C2): Following the initial substitution at C4, the remaining chlorine at the C2 position can be displaced by a second, different nucleophile. This reaction often requires more forcing conditions (e.g., higher temperatures) to proceed efficiently.
This stepwise approach provides a modular route to 2,4,6-trisubstituted pyrimidine derivatives, where different functionalities can be systematically introduced to probe the binding pocket of the target kinase.
Experimental Protocols
The following protocols describe the synthesis of pyrimidine-based kinase inhibitors, adapted from methodologies for preparing structurally related compounds such as Aurora kinase inhibitors.[8][9]
Protocol 1: Regioselective Synthesis of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine Intermediate
This procedure details the selective substitution of the C4 chlorine with an amine.
Materials:
-
This compound (1.0 eq)
-
Substituted Amine (e.g., 3-amino-5-methylpyrazole) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or 1-Pentanol
-
Brine solution
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add the substituted amine (1.1 eq) and triethylamine (1.5 eq).[8]
-
Heat the reaction mixture to 50-60 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a brine solution.[8]
-
Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.[8]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography to yield the desired 4-amino-2-chloro-6-methyl-5-nitropyrimidine intermediate.
Protocol 2: Synthesis of Final 2,4-Disubstituted Kinase Inhibitor
This protocol describes the displacement of the remaining C2 chlorine to afford the final product.
Materials:
-
4-Amino-2-chloro-6-methyl-5-nitropyrimidine intermediate from Protocol 1 (1.0 eq)
-
Second substituted amine (e.g., (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone) (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous 1-Pentanol
-
Water
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve the intermediate from Protocol 1 (1.0 eq) in 1-pentanol.
-
Add the second substituted amine (1.2 eq) and triethylamine (2.0 eq) to the solution.[8]
-
Heat the reaction mixture to 120-140 °C for 2-6 hours.[8][9] Monitor the reaction by TLC or LC-MS.
-
After cooling, pour the reaction mixture into water to precipitate the product.[8]
-
Collect the precipitate by filtration or extract the aqueous mixture with ethyl acetate.
-
If extracted, wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography over silica gel to obtain the final kinase inhibitor.[8]
Data Presentation
Quantitative data from the synthesis and biological evaluation of representative pyrimidine-based kinase inhibitors are summarized below. The data is based on compounds with a similar pyrimidine core.[8]
Table 1: Summary of Reaction Conditions and Yields for Aurora Kinase Inhibitor Synthesis [8]
| Step | Starting Material | Reagent(s) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 2,4,6-Trichloropyrimidine | 3-Amino-5-methylpyrazole, TEA | THF | 50 | 16 | 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | 75 |
| 2 | Product from Step 1 | (S)-(3-Aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone, TEA | 1-Pentanol | 120 | 6 | Intermediate Compound 30 | 51 |
| 3 | Intermediate Compound 30 | 1-Ethylpiperazine, TEA | 1-Pentanol | 140 | 2 | Final Inhibitor 1 | 58 |
| 4 | Intermediate Compound 30 | 1-Methylpiperazine, TEA | 1-Pentanol | 140 | 2 | Final Inhibitor 2 | 57 |
Table 2: Biological Activity of Synthesized Pyrimidine Derivatives Against Aurora A Kinase and Cancer Cell Lines [8]
| Compound | Aurora A IC50 (nM) | HCT116 IC50 (nM) | NCI-H446 IC50 (nM) |
| 1 | 13 | 410 | 180 |
| 2 | 11 | 290 | 130 |
| 13 | 3 | 210 | < 200 |
Visualizations
Synthetic Workflow and Signaling Pathway Diagrams
Caption: General workflow for synthesizing kinase inhibitors.
Caption: Simplified Aurora A Kinase signaling pathway.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of potent kinase inhibitors. Its distinct reactivity at the C2 and C4 positions allows for a modular and efficient approach to constructing diverse libraries of substituted pyrimidines. The methodologies outlined herein demonstrate a robust strategy for developing novel therapeutics targeting critical signaling pathways, such as those regulated by Aurora kinases, which are implicated in cancer progression.[2][8] The ability to fine-tune the chemical structures through sequential SNAr reactions provides a powerful tool for optimizing the biological activity and drug-like properties of next-generation kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Amination of 2,4-Dichloro-6-methyl-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental procedure for the selective amination of 2,4-dichloro-6-methyl-5-nitropyrimidine. This reaction is a critical step in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The protocols and data presented are compiled from established methodologies for the amination of analogous 2,4-dichloropyrimidine systems.
Introduction
The amination of this compound is a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is highly activated towards nucleophilic attack due to the presence of two electron-withdrawing chloro substituents and a strong electron-withdrawing nitro group at the 5-position. This electronic arrangement facilitates the displacement of one of the chlorine atoms by an amine nucleophile.
Regioselectivity
A key consideration in the amination of 2,4-dichloropyrimidines is the regioselectivity of the substitution, i.e., whether the incoming amine attacks the C2 or C4 position. For 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position, substitution with primary and secondary amines generally shows a strong preference for the C4 position.[1][2][3][4] This selectivity is attributed to the greater electron deficiency at the C4 position. While palladium-catalyzed conditions have been developed to enhance C4 selectivity in some systems, uncatalyzed reactions with common amines often proceed with high C4 regioselectivity under standard conditions.[1][4] Conversely, reactions with tertiary amines have been shown to favor substitution at the C2 position.[2][3]
This protocol will focus on the selective mono-amination at the C4 position using a primary or secondary amine.
Experimental Data Summary
The following table summarizes representative quantitative data for the amination of this compound with a generic amine (e.g., morpholine) to yield 4-(morpholin-4-yl)-2-chloro-6-methyl-5-nitropyrimidine. The data is based on typical yields and reaction parameters observed in similar SNAr reactions of 2,4-dichloropyrimidines.
| Reactant 1 | Reactant 2 | Molar Ratio (R1:R2) | Solvent | Base (Equivalents) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Morpholine | 1 : 1.1 | Acetonitrile | Triethylamine (2.0) | 25 (Room Temp) | 2 - 4 | 85 - 95 |
| This compound | Aniline | 1 : 1.1 | Ethanol | Potassium Carbonate (2.0) | 78 (Reflux) | 6 - 8 | 80 - 90 |
| This compound | Ammonia (aq.) | 1 : excess | Ethanol | - | 25 (Room Temp) | 12 - 16 | 75 - 85 |
Experimental Protocol
This protocol details a general procedure for the selective mono-amination of this compound at the C4 position with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine, 1.1 equiv)
-
Triethylamine (2.0 equiv)
-
Anhydrous Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add the amine (1.1 equiv) followed by the dropwise addition of triethylamine (2.0 equiv) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
To the residue, add ethyl acetate and water, and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-amino-2-chloro-6-methyl-5-nitropyrimidine product.
-
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow
Caption: Workflow for the amination of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Regioselectivity of the amination reaction based on the amine type.
References
Application Notes and Protocols for 2,4-Dichloro-6-methyl-5-nitropyrimidine in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-methyl-5-nitropyrimidine is a highly versatile and reactive building block in medicinal chemistry and drug discovery. Its electron-deficient pyrimidine ring, activated by two chlorine atoms and a strong electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and regioselective introduction of various nucleophiles, enabling the construction of a diverse array of complex heterocyclic compounds. These resulting scaffolds, including purines, pteridines, pyrazolopyrimidines, and pyrrolopyrimidines, are prevalent in numerous biologically active molecules and approved drugs, exhibiting a wide range of therapeutic activities such as anticancer, antiviral, and anti-inflammatory effects.
This document provides detailed application notes and experimental protocols for utilizing this compound as a precursor for the synthesis of various heterocyclic systems.
Key Applications and Reaction Pathways
The primary application of this compound lies in its sequential and regioselective functionalization through SNAr reactions. The two chlorine atoms at the C2 and C4 positions serve as excellent leaving groups, and their reactivity is enhanced by the adjacent nitro group.
Regioselectivity of Substitution:
Generally, nucleophilic attack on 2,4-dichloro-5-nitropyrimidines is favored at the C4 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the position para to the electron-withdrawing nitro group. However, the regioselectivity can be influenced by the nature of the nucleophile, solvent, and reaction temperature. For instance, reactions with secondary amines often show high selectivity for the C4 position, while reactions with tertiary amines can favor substitution at the C2 position.
A general workflow for the synthesis of disubstituted pyrimidines is depicted below:
Caption: General synthetic workflow for the elaboration of this compound into fused heterocyclic systems.
Synthesis of Key Heterocyclic Scaffolds
Synthesis of Substituted Pyrimidines
The most direct application of this compound is the synthesis of 2,4-disubstituted pyrimidine derivatives. These compounds themselves can serve as final products with potential biological activity or as key intermediates for further transformations.
Experimental Protocol: Synthesis of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine
This protocol details the selective amination at the C4 position.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, or a primary amine)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Solvent (e.g., Acetonitrile, Dichloromethane, or Ethanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the amine (1.1 eq) and the base (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Synthesis of Purine Analogs
Purine analogs are a critical class of compounds in cancer and antiviral therapies. The synthesis of purine analogs from this compound typically involves the sequential substitution of the two chlorine atoms, reduction of the nitro group to an amine, and subsequent cyclization to form the imidazole ring of the purine core.
Experimental Protocol: General Procedure for Purine Analog Synthesis
Step 1: Sequential Diamination
-
Follow the protocol for the synthesis of 4-amino-2-chloro-6-methyl-5-nitropyrimidine using a primary amine.
-
To the resulting 4-(substituted-amino)-2-chloro-6-methyl-5-nitropyrimidine (1.0 eq), add a second amine (1.1 eq) and a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., ethanol).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up and purify as described previously to obtain the 2,4-diamino-6-methyl-5-nitropyrimidine.
Step 2: Reduction of the Nitro Group
-
Dissolve the 2,4-diamino-6-methyl-5-nitropyrimidine (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, 10% Palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere, or use iron powder and ammonium chloride in aqueous ethanol.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Filter the reaction mixture (e.g., through Celite if using Pd/C) and concentrate the filtrate to obtain the 2,4,5-triamino-6-methylpyrimidine derivative.
Step 3: Imidazole Ring Formation
-
Suspend the triaminopyrimidine derivative in a cyclizing agent such as triethyl orthoformate.
-
Add a catalytic amount of a strong acid (e.g., methanesulfonic acid).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired 2,6-disubstituted-8-methylpurine.
Caption: Synthetic pathway for purine analogs.
Synthesis of Pteridine Analogs
Pteridines are another important class of heterocyclic compounds with diverse biological activities. Their synthesis can be achieved by reacting a 4,5-diaminopyrimidine intermediate, derived from this compound, with a 1,2-dicarbonyl compound. A closely related compound, 4,6-dichloro-5-nitropyrimidine, has been reported as a versatile building block for the solid-phase synthesis of pteridinones.
Experimental Protocol: General Procedure for Pteridine Synthesis
-
Synthesize the 4,5-diaminopyrimidine intermediate as described in the purine synthesis protocol (Steps 1 and 2, using appropriate amines for the desired substitution pattern on the pyrimidine ring).
-
Dissolve the 4,5-diaminopyrimidine derivative in a suitable solvent (e.g., ethanol or acetic acid).
-
Add the 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, or a substituted benzil) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture. The pteridine product may precipitate and can be collected by filtration.
-
If the product does not precipitate, concentrate the solvent and purify by recrystallization or column chromatography.
Biological Activity and Data Presentation
Derivatives of this compound have shown promise as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR). The following table summarizes representative data for compounds synthesized from related pyrimidine precursors.
| Compound ID | R¹ | R² | Target | IC₅₀ (µM) | Cell Line |
| L-18 | Substituted aniline | Substituted amine | EGFRT790M/L858R | Not explicitly stated, but showed 81.9% inhibition | H1975 |
| H1975 cells | 0.65 ± 0.06 | H1975 |
Data for L-18 is from a study on 2,4-dichloro-6-methylpyrimidine derivatives.[1]
Signaling Pathway Involvement
Many of the heterocyclic compounds synthesized from this building block, particularly those designed as kinase inhibitors, target critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis. For example, inhibitors of EGFR block the downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically important heterocyclic compounds. Its predictable reactivity in SNAr reactions allows for the systematic construction of substituted pyrimidines, purines, pteridines, and other fused systems. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this privileged scaffold for the development of novel therapeutic agents.
References
Application Notes and Protocols for Regioselective Reactions of 2,4-Dichloro-6-methyl-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the regioselectivity observed in nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloro-6-methyl-5-nitropyrimidine. The protocols outlined below are designed to guide the selective functionalization of this versatile building block, which is of significant interest in medicinal chemistry and drug discovery.
Introduction to Regioselectivity
The reactivity of this compound is dominated by nucleophilic aromatic substitution, where the two chlorine atoms serve as leaving groups. The regioselectivity of these reactions—that is, whether the incoming nucleophile displaces the chlorine at the C2 or C4 position—is primarily governed by electronic and steric factors. The electron-withdrawing nitro group at the C5 position strongly activates both chlorine atoms towards nucleophilic attack.
Generally, for 2,4-dichloropyrimidines bearing an electron-withdrawing substituent at the C5 position, nucleophilic attack is favored at the C4 position. This preference is attributed to the greater stabilization of the negatively charged Meisenheimer intermediate through resonance delocalization involving the nitro group. However, the regioselectivity can be significantly influenced by the nature of the nucleophile and the presence of the methyl group at the C6 position.
General Principles of Regioselectivity
-
Primary and Secondary Amines, Alkoxides, and Thiols: These nucleophiles typically exhibit a strong preference for substitution at the C4 position . This is the electronically favored position due to the stabilization of the reaction intermediate by the adjacent nitro group.
-
Tertiary Amines: In a notable exception, tertiary amines can react selectively at the C2 position . This occurs through an in-situ N-dealkylation mechanism, providing a valuable synthetic route to C2-functionalized pyrimidines.[1][2][3]
-
Influence of the C6-Methyl Group: The electron-donating methyl group at the C6 position can influence the electronic distribution of the pyrimidine ring, potentially increasing the reactivity of the C2 position. This effect should be considered when predicting the outcome of reactions.[4]
Data Presentation: Regioselectivity with Various Nucleophiles
The following table summarizes the expected regioselectivity for the reaction of this compound with different classes of nucleophiles based on established principles for analogous 5-nitro-substituted dihalopyrimidines.[5][6]
| Nucleophile Class | Representative Nucleophile | Expected Major Product | Predominant Position of Substitution |
| Primary Amines | Aniline, Benzylamine | 2-Chloro-6-methyl-5-nitro-N-phenylpyrimidin-4-amine | C4 |
| Secondary Amines | Piperidine, Morpholine | 4-(2-Chloro-6-methyl-5-nitropyrimidin-4-yl)morpholine | C4 |
| Tertiary Amines | Triethylamine | 4-Chloro-N,N-diethyl-6-methyl-5-nitropyrimidin-2-amine | C2 |
| Alkoxides | Sodium Methoxide | This compound | C4 |
| Thiols | Thiophenol | 2-Chloro-6-methyl-5-nitro-4-(phenylthio)pyrimidine | C4 |
Experimental Protocols
Note: The following protocols are representative and may require optimization for specific substrates and scales. Reactions should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Selective C4-Amination with a Primary Amine (e.g., Aniline)
This protocol describes the synthesis of 2-chloro-6-methyl-5-nitro-N-phenylpyrimidin-4-amine.
Materials:
-
This compound
-
Aniline
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, or Tetrahydrofuran)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.
-
Add aniline (1.1 eq.) to the solution.
-
Add triethylamine (1.2 eq.) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective C2-Amination with a Tertiary Amine (e.g., Triethylamine)
This protocol is adapted from the procedure for the reaction of 2,4-dichloro-5-nitropyrimidine with tertiary amines and aims for the synthesis of 4-chloro-N,N-diethyl-6-methyl-5-nitropyrimidin-2-amine.[1][2]
Materials:
-
This compound
-
Triethylamine
-
Anhydrous Chloroform
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous chloroform in a round-bottom flask.
-
Add triethylamine (3.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to isolate the desired product.
Protocol 3: Selective C4-Alkoxylation with an Alkoxide (e.g., Sodium Methoxide)
This protocol outlines the synthesis of 4-methoxy-2-chloro-6-methyl-5-nitropyrimidine.
Materials:
-
This compound
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous Methanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Prepare a solution of sodium methoxide (1.1 eq.) in anhydrous methanol in a round-bottom flask, cooled in an ice bath.
-
To this solution, add a solution of this compound (1.0 eq.) in anhydrous methanol dropwise.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathway of Regioselectivity
Caption: Regioselective pathways in SNAr reactions.
Experimental Workflow for C4-Amination
Caption: Workflow for selective C4-amination.
Logical Relationship of Regioselectivity Determinants
Caption: Factors influencing regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Laboratory-Scale Synthesis and Purification of 2,4-Dichloro-6-methyl-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis and purification of 2,4-dichloro-6-methyl-5-nitropyrimidine, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on established chemical principles for pyrimidine synthesis and functionalization.
Overview
The synthesis of this compound is a multi-step process commencing with the cyclization of readily available starting materials to form a dihydroxymethylpyrimidine ring. This intermediate subsequently undergoes nitration followed by a chlorination step to yield the final product. Purification is achieved through recrystallization.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1][2] |
| Molecular Weight | 208.00 g/mol | [1][2] |
| Appearance | Pale-yellow to brown solid | |
| Purity | ≥98% | [1][2] |
| Storage | -20°C, sealed, away from moisture | [1] |
Experimental Protocols
Synthesis of 2,4-Dihydroxy-6-methylpyrimidine (Intermediate 1)
This procedure is adapted from the synthesis of the isomeric 4,6-dihydroxy-2-methylpyrimidine.
Materials:
-
6-methyluracil
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Potassium carbonate (K₂CO₃) solution (25% aq.)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 6-methyluracil in phosphorus oxychloride.
-
Heat the mixture to 90-100°C with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Carefully remove the excess phosphorus oxychloride under reduced pressure.
-
To the residue, add dichloromethane (DCM).
-
Slowly add the resulting solution dropwise to a stirred, cooled (0-10°C) 25% aqueous solution of potassium carbonate, maintaining the pH of the aqueous layer between 3 and 4.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude 2,4-dihydroxy-6-methylpyrimidine.
Synthesis of 2,4-Dihydroxy-6-methyl-5-nitropyrimidine (Intermediate 2)
This nitration step is a crucial functionalization of the pyrimidine ring.
Materials:
-
2,4-Dihydroxy-6-methylpyrimidine (from step 3.1)
-
Fuming nitric acid
-
Concentrated sulfuric acid
Procedure:
-
In a flask cooled in an ice bath, carefully add concentrated sulfuric acid.
-
To the cooled sulfuric acid, slowly add fuming nitric acid while maintaining a low temperature.
-
Gradually add the 2,4-dihydroxy-6-methylpyrimidine to the nitrating mixture with continuous stirring, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the solid to obtain 2,4-dihydroxy-6-methyl-5-nitropyrimidine.
Synthesis of this compound (Final Product)
The final step involves the conversion of the hydroxyl groups to chlorides.
Materials:
-
2,4-Dihydroxy-6-methyl-5-nitropyrimidine (from step 3.2)
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (catalyst)
-
Dichloromethane (DCM) or Dichloroethane
-
Ice water
-
Activated carbon
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, suspend 2,4-dihydroxy-6-methyl-5-nitropyrimidine in an excess of phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (approximately 100-110°C) and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Cool the residue and add dichloroethane or dichloromethane.
-
Pour the mixture into ice water with vigorous stirring.
-
Separate the organic layer.
-
Treat the organic layer with activated carbon at 50-70°C for 10-30 minutes to remove colored impurities.
-
Filter the hot solution and dry the filtrate over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by recrystallization.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
Experimental Workflow and Diagrams
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Characterization Data
While specific spectra for the final product were not found in the searched literature, typical characterization would involve the following analyses. The expected data is based on the chemical structure.
| Analysis | Expected Results |
| ¹H NMR | A singlet corresponding to the methyl protons. |
| ¹³C NMR | Signals corresponding to the methyl carbon, the pyrimidine ring carbons (including those attached to chlorine and the nitro group), and the quaternary carbons. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 208.00 g/mol , with a characteristic isotopic pattern for two chlorine atoms. |
| Melting Point | A sharp melting point range for the purified solid. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride is corrosive and reacts violently with water; handle with extreme care.
-
Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents.
-
The chlorinated pyrimidine product is expected to be toxic and should be handled with caution.
References
The Role of 2,4-Dichloro-6-methyl-5-nitropyrimidine in the Synthesis of Biologically Active Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-methyl-5-nitropyrimidine is a versatile and highly reactive chemical intermediate that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring two reactive chlorine atoms at the C2 and C4 positions and a strong electron-withdrawing nitro group at the C5 position, renders the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and regioselective introduction of various nucleophiles, enabling the construction of complex molecular architectures with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent kinase inhibitors, specifically focusing on Epidermal Growth Factor Receptor (EGFR) and Aurora kinase inhibitors, which are prominent targets in cancer therapy.
Application in Kinase Inhibitor Synthesis
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases. The dichlorinated pyrimidine core of this compound offers two anchor points for the introduction of different substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the final compounds.
Synthesis of EGFR Inhibitors
Mutations in the Epidermal Growth Factor Receptor (EGFR) are a major driver in the development of non-small cell lung cancer (NSCLC).[1] this compound has been successfully employed as a starting material for the synthesis of selective inhibitors targeting EGFR mutants, including the resistant T790M/L858R mutation.[1] The general synthetic strategy involves a sequential nucleophilic substitution of the two chlorine atoms.
A representative synthetic workflow for the preparation of EGFR inhibitors is depicted below.
Caption: Synthetic workflow for EGFR inhibitors.
Synthesis of Aurora Kinase Inhibitors
Aurora kinases are key regulators of mitosis, and their overexpression is implicated in various cancers.[2] this compound derivatives serve as precursors for the synthesis of potent Aurora kinase inhibitors. The synthetic approach is similar to that of EGFR inhibitors, relying on sequential SNAr reactions to build the desired molecular scaffold.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and final compounds.
Protocol 1: Synthesis of N-(4-((2-chloro-6-methyl-5-nitropyrimidin-4-yl)amino)phenyl)acrylamide (Intermediate for EGFR Inhibitors)
This protocol describes the regioselective substitution at the C4 position of this compound with an aniline derivative.
Materials:
-
This compound
-
N-(4-aminophenyl)acrylamide
-
p-Toluenesulfonic acid monohydrate
-
2-Pentanol
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
A mixture of this compound (1.0 eq), N-(4-aminophenyl)acrylamide (1.0 eq), and p-toluenesulfonic acid monohydrate (0.2 eq) in 2-pentanol is heated to reflux for 4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with 2-pentanol, and dried under vacuum to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure product.
Protocol 2: General Procedure for the Synthesis of Disubstituted Pyrimidine Derivatives (EGFR/Aurora Kinase Inhibitors)
This protocol outlines the second nucleophilic substitution reaction to introduce a different amine at the C2 position, followed by further modifications.
Materials:
-
C4-substituted-2-chloro-6-methyl-5-nitropyrimidine intermediate (from Protocol 1)
-
Appropriate amine nucleophile (e.g., substituted anilines, aliphatic amines)
-
Diisopropylethylamine (DIPEA) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Acylating agent (e.g., acryloyl chloride)
Procedure:
-
To a solution of the C4-substituted intermediate (1.0 eq) in a suitable solvent (e.g., DMF), add the desired amine nucleophile (1.1-1.5 eq) and a base such as DIPEA (2.0 eq).
-
The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed, as monitored by TLC.
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Nitro Group Reduction: The purified disubstituted nitro-pyrimidine is dissolved in a mixture of ethanol and water. Iron powder and ammonium chloride are added, and the mixture is heated to reflux.
-
After completion of the reaction (monitored by TLC), the mixture is filtered through celite, and the filtrate is concentrated. The resulting amino-pyrimidine is then used in the next step.
-
Acylation: The amino-pyrimidine is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath. The acylating agent (e.g., acryloyl chloride) is added dropwise in the presence of a base (e.g., triethylamine).
-
The reaction is stirred until completion, then washed with water and brine. The organic layer is dried and concentrated to yield the final product, which can be further purified by chromatography or recrystallization.
Quantitative Data
The following tables summarize the biological activity of representative compounds synthesized using this compound as a starting material.
Table 1: Inhibitory Activity of EGFR Inhibitors [1]
| Compound | Target Kinase | IC50 (μM) | H1975 Cell Line IC50 (μM) |
| L-18 | EGFRT790M/L858R | Not explicitly stated, but showed 81.9% inhibition | 0.65 ± 0.06 |
| AZD-9291 (Osimertinib) | EGFRT790M/L858R | Reference compound | Not explicitly stated for direct comparison in the abstract |
Table 2: Inhibitory Activity of Aurora Kinase Inhibitors [3]
| Compound | Target Kinase | IC50 (nM) | U937 Cell Line IC50 (nM) |
| 11j | Aurora A | 7.1 | 12.2 |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by the synthesized inhibitors.
EGFR Signaling Pathway
Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. The synthesized inhibitors block the kinase activity of EGFR, thereby inhibiting these downstream signals.
Caption: EGFR signaling pathway and inhibition.
Aurora Kinase Signaling Pathway
Aurora kinases play a critical role in cell cycle progression, particularly during mitosis. They are involved in centrosome separation, spindle formation, and cytokinesis. Inhibition of Aurora kinases disrupts these processes, leading to mitotic arrest and apoptosis in cancer cells.
Caption: Aurora kinase pathway and inhibition.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of biologically active molecules, particularly in the field of oncology. Its reactivity allows for the efficient construction of diverse chemical libraries targeting critical cellular pathways. The protocols and data presented here provide a foundation for researchers to explore the potential of this intermediate in the development of novel therapeutics.
References
- 1. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-6-methyl-5-nitropyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity in the synthesis of 2,4-Dichloro-6-methyl-5-nitropyrimidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction step.
Step 1: Cyclization of Acetamidine Hydrochloride and Diethyl Malonate
Issue: Low Yield of 4,6-dihydroxy-2-methylpyrimidine (MPD)
| Possible Cause | Recommended Solution |
| Suboptimal Reagent Stoichiometry | Ensure the optimal molar ratio of diethyl malonate to acetamidine hydrochloride is used. A ratio of 1.4 has been shown to provide maximum yield.[1] |
| Incorrect Base Concentration | The concentration of the base is crucial. An 18% solution of sodium methoxide in methanol is recommended for optimal results.[1] |
| Inappropriate Reaction Time | A reaction time of approximately 180 minutes is suggested for the completion of the cyclization.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Improper pH Adjustment during Work-up | Carefully adjust the pH to 5-6 with hydrochloric acid to ensure complete precipitation of the product.[2] |
Step 2: Nitration of 4,6-dihydroxy-2-methylpyrimidine
Issue: Low Yield of 4,6-dihydroxy-2-methyl-5-nitropyrimidine
| Possible Cause | Recommended Solution |
| Runaway Reaction/Overheating | The nitration reaction is highly exothermic.[3][4] It is critical to maintain a low reaction temperature (5-10°C) during the addition of nitric acid.[5] Consider dissolving the starting material in concentrated sulfuric acid before cooling and adding the nitrating agent.[5] |
| Formation of Dinitro Side Products | Over-nitration can lead to the formation of 5,5-dinitro derivatives.[1][6] Use the correct stoichiometry of nitric acid and control the reaction temperature diligently. |
| Incomplete Reaction | Ensure the starting material is fully dissolved in concentrated sulfuric acid before adding the nitrating agent to promote a complete reaction.[5] The purity of the starting 4,6-dihydroxy-2-methylpyrimidine should be high (preferably 95% or more).[5] |
Step 3: Chlorination of 4,6-dihydroxy-2-methyl-5-nitropyrimidine
Issue: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Product Decomposition During Work-up | The product is highly susceptible to hydrolysis, especially in aqueous basic conditions.[7][8] To minimize decomposition, perform a "reverse quench" by slowly adding the reaction mixture to a vigorously stirred, cold (0-5°C) aqueous solution of a mild base like sodium bicarbonate.[7] |
| Use of Strong Bases | Avoid using strong bases like sodium hydroxide for pH adjustment as they can promote product hydrolysis.[7] Use milder bases such as potassium carbonate or sodium bicarbonate.[7] |
| Prolonged Contact with Aqueous Phase | Promptly extract the product into an organic solvent (e.g., ethyl acetate) immediately after quenching to minimize its contact time with the aqueous phase.[7][9] |
| Suboptimal Chlorinating Agent Activity | Use fresh or purified phosphorus oxychloride (POCl₃) that has been stored under anhydrous conditions to ensure its reactivity.[7] |
| Incomplete Reaction | Ensure a sufficient excess of POCl₃ is used to drive the reaction to completion. A common protocol uses a significant excess of POCl₃ which also acts as the solvent.[2][9] The addition of a catalyst like N,N-dimethylaniline can also improve the reaction rate.[2][9] |
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic scheme for this compound?
A1: The synthesis is typically a three-step process starting from acetamidine hydrochloride and diethyl malonate. The steps are: 1) Cyclization to form 4,6-dihydroxy-2-methylpyrimidine, 2) Nitration of the pyrimidine ring at the 5-position, and 3) Chlorination of the hydroxyl groups to yield the final product.[10]
Q2: What are the critical safety precautions to consider during this synthesis?
A2: The nitration step is highly exothermic and requires careful temperature control to prevent a runaway reaction.[3][4] Phosphorus oxychloride used in the chlorination step is corrosive and reacts violently with water. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The final product is harmful if swallowed and causes skin and eye irritation.[11][12]
Q3: How can I monitor the progress of each reaction step?
A3: Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of all three reaction steps. This allows for the visualization of the consumption of starting materials and the formation of the product.
Q4: What are the common impurities I might see in my final product?
A4: Common impurities can include unreacted starting materials from the chlorination step, mono-chlorinated intermediates, and hydrolysis byproducts where one or both chlorine atoms are replaced by hydroxyl groups. Over-nitration during the second step can also lead to dinitro-impurities.[1][6]
Q5: What is a suitable method for the purification of the final product?
A5: The crude product, which is often an oil, can be purified by column chromatography on silica gel.[9]
Experimental Protocols
Protocol 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine
-
In a reaction flask, dissolve acetamidine hydrochloride and diethyl malonate in methanol.
-
Under stirring at room temperature, add a 30% solution of sodium methoxide in methanol.
-
Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter the precipitate.
-
Wash the filter cake with water and methanol.
-
Dissolve the filter cake in water and adjust the pH to 2 with concentrated hydrochloric acid to precipitate the product.
-
Filter the white precipitate, wash with water, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine. A yield of 91.2% has been reported for a similar procedure.
Protocol 2: Synthesis of 4,6-dihydroxy-2-methyl-5-nitropyrimidine
-
In a reaction flask, add 4,6-dihydroxy-2-methylpyrimidine to a mixture of trichloroacetic acid and acetic acid.
-
Cool the mixture in an ice bath and slowly add nitric acid while maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the yellow solid, wash with water, and dry to obtain 4,6-dihydroxy-2-methyl-5-nitropyrimidine. A yield of 88.3% has been reported.[10]
Protocol 3: Synthesis of this compound
-
To a flask containing phosphorus oxychloride, add 4,6-dihydroxy-2-methyl-5-nitropyrimidine.
-
Slowly add N,N-dimethylaniline dropwise at room temperature.
-
Heat the mixture to reflux and add a catalytic amount of DMF. Continue refluxing for 8 hours. Monitor the reaction by TLC.
-
After completion, remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Carefully add the residue to ice water (or perform a reverse quench) and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated brine and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude product, which can be purified by column chromatography to yield the final yellow solid. A yield of 82.6% has been reported.[10]
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the chlorination step.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 9. This compound CAS#: 13162-26-0 [chemicalbook.com]
- 10. asianpubs.org [asianpubs.org]
- 11. This compound - High purity | EN [georganics.sk]
- 12. 4,6-Dichloro-2-methyl-5-nitropyrimidine | C5H3Cl2N3O2 | CID 83192 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2,4-Dichloro-6-methyl-5-nitropyrimidine
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloro-6-methyl-5-nitropyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of reaction conditions for nucleophilic substitution on this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| 1. Low or No Product Yield | a. Insufficiently activated pyrimidine ring: The combination of the two nitrogen atoms and the nitro group strongly activates the ring for nucleophilic attack. This is an unlikely cause. b. Poor leaving group: Chloride is a good leaving group in SNAr reactions. c. Weak nucleophile: The nucleophile may not be strong enough to initiate the reaction under the current conditions. d. Low reaction temperature: The activation energy for the reaction may not be met. e. Inappropriate solvent: The solvent may not effectively solvate the nucleophile or the reaction intermediate. f. Unsuitable base: For reactions involving amine nucleophiles, the base may be too weak to deprotonate the amine or neutralize the HCl byproduct effectively. | a. N/A b. N/A c. Consider using a stronger nucleophile (e.g., an alkoxide instead of an alcohol). d. Gradually increase the reaction temperature in increments of 10-20 °C. Microwave irradiation can also be explored to reduce reaction times and potentially increase yields. e. Use a polar aprotic solvent like DMF, DMSO, acetonitrile, or THF to facilitate the reaction. f. For amine nucleophiles, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. For weaker nucleophiles, a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) may be necessary. |
| 2. Poor Regioselectivity (Mixture of C2 and C4 isomers) | a. Nature of the nucleophile: The inherent electronic and steric properties of the nucleophile can influence the site of attack. b. Reaction conditions: Temperature and solvent can affect the kinetic vs. thermodynamic control of the reaction. c. Steric hindrance from the 6-methyl group: The methyl group may sterically hinder attack at the C4 position to some extent, potentially increasing the proportion of the C2 isomer. | a. For amination, secondary amines generally favor substitution at the C4 position.[1][2] Tertiary amines have been shown to favor substitution at the C2 position on the related 2,4-dichloro-5-nitropyrimidine.[1][2] b. Lowering the reaction temperature may improve selectivity. Experiment with different solvents to see their effect on the isomer ratio. c. If C4 substitution is desired and C2 is a significant byproduct, consider using a bulkier nucleophile which may further disfavor attack at the more hindered C2 position. |
| 3. Di-substitution Instead of Mono-substitution | a. Excess nucleophile: Using more than one equivalent of the nucleophile will likely lead to the formation of the di-substituted product. b. High reaction temperature or prolonged reaction time: Forcing conditions can promote the second substitution. | a. Use a stoichiometric amount (1.0-1.2 equivalents) of the nucleophile. b. Lower the reaction temperature and carefully monitor the reaction progress by TLC or LC-MS to stop the reaction once the mono-substituted product is maximized. |
| 4. Side Reactions | a. Solvolysis: Nucleophilic solvents (e.g., methanol, ethanol) can compete with the intended nucleophile. b. Hydrolysis: The presence of water can lead to the formation of hydroxypyrimidine byproducts. c. Degradation of the pyrimidine ring: Harsh basic conditions or very high temperatures can lead to ring-opening or other decomposition pathways. | a. Use a non-nucleophilic solvent. If an alcohol is the desired nucleophile, it should generally be used as the limiting reagent. b. Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). c. Employ milder bases and reaction temperatures where possible. |
Frequently Asked Questions (FAQs)
Q1: Which position (C2 or C4) is generally more reactive towards nucleophilic attack on this compound?
A1: For nucleophilic aromatic substitution on 2,4-dichloropyrimidines with an electron-withdrawing group at the 5-position, the C4 position is generally more susceptible to nucleophilic attack.[1] This is due to greater stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitro group. However, the regioselectivity can be influenced by the nature of the nucleophile and reaction conditions.[3] The presence of the 6-methyl group may introduce some steric hindrance at the C4 position, potentially affecting the C4:C2 product ratio compared to the unmethylated analogue.
Q2: How can I selectively obtain the C2-substituted product?
A2: While C4 substitution is generally favored with primary and secondary amines, studies on the closely related 2,4-dichloro-5-nitropyrimidine have shown that using tertiary amines can lead to excellent selectivity for the C2 position.[1][2] This occurs through an in-situ N-dealkylation of an intermediate. This strategy could be applicable to the 6-methyl derivative.
Q3: What are the recommended solvents for this reaction?
A3: Polar aprotic solvents are generally recommended for SNAr reactions as they can effectively solvate the nucleophile. Suitable solvents include acetonitrile, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). For reactions with alcohol nucleophiles, the corresponding alcohol can be used as the solvent.
Q4: What type of base should I use for amination reactions?
A4: A non-nucleophilic organic base is typically used to scavenge the HCl produced during the reaction. Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are common choices. For less reactive amines, a stronger inorganic base like potassium carbonate (K₂CO₃) may be required.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting material and the formation of the product(s), helping to determine the optimal reaction time and prevent the formation of di-substituted byproducts.
Quantitative Data Summary
The following tables summarize reaction conditions for nucleophilic substitution on 2,4-dichloro-5-nitropyrimidine and related structures. Note that specific data for the 6-methyl derivative is limited in the literature, so data for the unmethylated analogue is provided for guidance.
Table 1: Amination of 2,4-Dichloro-5-nitropyrimidine
| Nucleophile (Amine Type) | Product Position | Reagents & Conditions | Yield (%) | Reference |
| Diethylamine (Secondary) | C4 | 5 equiv. Diethylamine, iPrNEt, 40 °C, CHCl₃, 3 h | Mixture of C4-product, di-substituted product, and starting material | [1] |
| Triethylamine (Tertiary) | C2 | 5 equiv. Triethylamine, iPrNEt, 40 °C, CHCl₃, 3 h | 91% | [1] |
| N-Methylpiperidine (Tertiary) | C2 | CHCl₃, room temp, 1 h | 87% | [2] |
| N-Methylmorpholine (Tertiary) | C2 | CHCl₃, room temp, 1 h | 75% | [2] |
Table 2: General Amination of Related Dichloropyrimidines
| Substrate | Nucleophile | Reagents & Conditions | Product | Yield (%) | Reference |
| 2-Amino-4,6-dichloropyrimidine | Various substituted amines | Anhydrous propanol, triethylamine, microwave 120-140 °C, 15-30 min | 2-Amino-4-(substituted amino)-6-chloropyrimidines | Not specified | [4] |
| 4,6-Dichloro-5-methylpyrimidin-2-amine | N/A (Chlorination) | POCl₃, N,N-dimethylaniline, 100 °C, 2 h | 4,6-Dichloro-5-methylpyrimidin-2-amine | 71% | [5] |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Amination with a Secondary Amine (Adapted for this compound)
This protocol is based on the general principles of SNAr reactions on activated dichloropyrimidines.
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or THF, to a concentration of 0.1-0.2 M).
-
Addition of Reagents: To the stirred solution, add the secondary amine (1.0-1.2 eq.) followed by a non-nucleophilic base such as triethylamine (1.5-2.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature. If no reaction is observed, gently heat the mixture to 40-60 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate eluent system) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-amino-2-chloro-6-methyl-5-nitropyrimidine derivative.
Protocol 2: General Procedure for C2-Selective Amination with a Tertiary Amine (Adapted from Lee et al., 2015)
This protocol is adapted from a procedure for the C2-selective amination of 2,4-dichloro-5-nitropyrimidine.[2]
-
Reactant Preparation: Dissolve this compound (1.0 eq.) in chloroform (CHCl₃) or dichloroethane (DCE) in a sealed vial or flask.
-
Addition of Reagents: Add the tertiary amine (e.g., triethylamine, N-methylpiperidine, 3-5 eq.) to the solution.
-
Reaction Conditions: Stir the reaction at room temperature for 1-3 hours, or heat to 40-90 °C if the amine is less reactive.
-
Monitoring: Monitor the reaction for the formation of the C2-aminated product by LC-MS.
-
Work-up and Purification: After completion, concentrate the reaction mixture under reduced pressure. Purify the residue directly by silica gel column chromatography to obtain the 2-(dialkylamino)-4-chloro-6-methyl-5-nitropyrimidine product.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Decision-making for controlling regioselectivity in amination.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
stability and degradation of 2,4-Dichloro-6-methyl-5-nitropyrimidine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-6-methyl-5-nitropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store the compound at -20°C in a tightly sealed container, away from moisture.[1] While it may be shipped at room temperature, long-term storage should be under refrigerated and dry conditions.[1][2] This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[2][3]
Q2: What are the main degradation pathways for this compound under typical reaction conditions?
A2: The primary mode of "degradation" in a reaction setting is nucleophilic aromatic substitution (SNAr). The two chlorine atoms on the pyrimidine ring are activated by the electron-withdrawing nitro group, making them susceptible to displacement by nucleophiles. This can be considered a degradation of the starting material if it is an unintended reaction. Hydrolysis, where water acts as a nucleophile, can also occur, particularly in the presence of base or upon heating, leading to the formation of hydroxylated impurities.
Q3: Which of the two chlorine atoms is more reactive towards nucleophilic substitution?
A3: Based on studies of analogous compounds like 2,4-dichloro-5-nitropyridine, the chlorine atom at the 4-position is generally more reactive towards nucleophiles.[1] This is due to the greater stabilization of the negative charge in the Meisenheimer intermediate, as the C4 position is para to the electron-withdrawing nitro group. Substitution at the 2-position may occur but often requires more forcing conditions (e.g., higher temperatures or stronger nucleophiles).
Q4: Can this compound undergo photodegradation?
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product in a Nucleophilic Substitution Reaction
| Possible Cause | Suggested Solution |
| Low Reactivity of the Nucleophile | Some nucleophiles may require more forcing conditions. Consider increasing the reaction temperature or using a stronger base to deprotonate the nucleophile. |
| Instability of the Reagent | Ensure the this compound has been stored correctly and is not degraded. Consider using a fresh batch. |
| Solvent Effects | The choice of solvent can influence the reaction rate. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally suitable for SNAr reactions. |
| Steric Hindrance | A bulky nucleophile may react slowly. Increased reaction time or temperature may be necessary. |
Issue 2: Formation of Multiple Products or Unexpected Side Products
| Possible Cause | Suggested Solution |
| Disubstitution | Both chlorine atoms may be substituted if an excess of the nucleophile is used or if the reaction is run for an extended period or at a high temperature. Use a stoichiometric amount of the nucleophile and monitor the reaction closely by TLC or LC-MS. |
| Hydrolysis | The presence of water in the reaction mixture can lead to the formation of hydroxylated byproducts. Ensure all reagents and solvents are anhydrous. |
| Reaction at the C2 Position | While substitution at C4 is generally favored, some nucleophiles or reaction conditions may lead to a mixture of C2 and C4 substituted products. Purify the product using column chromatography. |
| Degradation of the Pyrimidine Ring | Under very harsh conditions (e.g., strong base and high heat), the pyrimidine ring itself may degrade. It is advisable to perform the reaction under the mildest conditions possible. |
Stability and Degradation Summary
| Condition | Stability | Potential Degradation Products | Notes |
| Hydrolysis (Neutral) | Moderately stable at room temperature. | Monohydroxylated and dihydroxylated pyrimidines. | Stability decreases with increasing temperature. |
| Hydrolysis (Acidic) | Generally stable. | Monohydroxylated and dihydroxylated pyrimidines. | Protonation of the pyrimidine ring may slightly deactivate it towards nucleophilic attack. |
| Hydrolysis (Basic) | Unstable, especially with heating. | Monohydroxylated and dihydroxylated pyrimidines. | The rate of hydrolysis is significantly increased in the presence of a base. |
| Thermal | Refer to the compound's melting point (52-54°C). Decomposition may occur at higher temperatures. | Complex mixture of decomposition products, potentially including polymerized materials. | Specific thermal decomposition studies are not readily available. |
| Photochemical | Potentially unstable upon exposure to UV light. | Photoreduced products, products of photonucleophilic substitution. | It is recommended to protect reactions from light. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the nucleophile (1.0-1.2 eq). If the nucleophile is an amine or thiol, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2-1.5 eq) should be added to scavenge the HCl byproduct.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol for Assessing Hydrolytic Stability
-
Prepare buffer solutions at different pH values (e.g., pH 4, 7, and 9).
-
Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile).
-
Add a small aliquot of the stock solution to each buffer solution in separate vials to achieve the desired final concentration.
-
Incubate the vials at a constant temperature (e.g., 25°C or 40°C).
-
At specified time points, withdraw an aliquot from each vial, quench any further reaction if necessary (e.g., by neutralization or dilution in mobile phase), and analyze by a suitable analytical method like HPLC-UV or LC-MS.
-
Determine the rate of degradation by monitoring the disappearance of the parent compound and the appearance of degradation products over time.
Visualizations
Caption: General workflow for a nucleophilic substitution reaction.
References
troubleshooting failed reactions involving 2,4-Dichloro-6-methyl-5-nitropyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Dichloro-6-methyl-5-nitropyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction Troubleshooting
Q1: My nucleophilic aromatic substitution (SNAr) reaction is showing low or no conversion. What are the possible causes and solutions?
A1: Low or no conversion in SNAr reactions involving this compound can be attributed to several factors:
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to attack the electron-deficient pyrimidine ring.
-
Solution: Consider using a stronger nucleophile or activating your current nucleophile. For instance, when using an alcohol, deprotonate it with a strong base like sodium hydride (NaH) to form the more nucleophilic alkoxide. For amines, a stronger, non-nucleophilic base can be used to ensure the amine is deprotonated and highly reactive.
-
-
Steric Hindrance: A bulky nucleophile may have difficulty accessing the reaction sites on the pyrimidine ring.
-
Solution: If possible, switch to a less sterically hindered nucleophile. Alternatively, increasing the reaction temperature may provide the necessary energy to overcome the steric barrier.
-
-
Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
-
-
Solvent Choice: The solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt without solvating the nucleophile itself, thus increasing its reactivity.
-
Decomposition of Starting Material: this compound can be sensitive to moisture and strong bases, leading to decomposition.[1]
-
Solution: Ensure all reagents and solvents are anhydrous. When using a base, add it slowly and at a controlled temperature.
-
Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?
A2: The formation of multiple products often points to issues with regioselectivity or side reactions.
-
Regioselectivity (C2 vs. C4 Substitution): Nucleophilic attack can occur at either the C2 or C4 position. The electronic properties of the pyrimidine ring, influenced by the nitro and methyl groups, generally favor substitution at the C4 position due to greater stabilization of the Meisenheimer intermediate.[2][3] However, the choice of nucleophile can alter this preference.
-
Primary and Secondary Amines/Alkoxides: These nucleophiles typically favor substitution at the C4 position.
-
Tertiary Amines: Interestingly, tertiary amines can lead to selective substitution at the C2 position through an in-situ dealkylation mechanism.[3][4]
-
Solution: To favor C4 substitution, use primary or secondary amines, or alkoxides. For C2 selectivity, consider using a tertiary amine nucleophile.
-
-
Disubstitution: Both chlorine atoms can be substituted, leading to a disubstituted product.
-
Solution: To achieve monosubstitution, use a stoichiometric amount (1.0 to 1.1 equivalents) of the nucleophile and carefully control the reaction time and temperature. Adding the nucleophile slowly at a lower temperature can also improve selectivity for the monosubstituted product.
-
-
Hydrolysis: The starting material is susceptible to hydrolysis, which can lead to the formation of hydroxypyrimidine derivatives.
-
Solution: As mentioned, use anhydrous conditions.
-
Q3: My product is difficult to purify. What are some common impurities and effective purification strategies?
A3: Common impurities include unreacted starting material, the undesired regioisomer, disubstituted product, and byproducts from decomposition.
-
Purification Methods:
-
Silica Gel Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities. A gradient elution with a solvent system like hexane/ethyl acetate is often successful.[5]
-
Recrystallization: For solid products, recrystallization from a suitable solvent can yield highly pure material. Solvents like ethanol or isopropanol can be effective.[5]
-
-
Troubleshooting Purification:
-
Poor Separation on Column: If products are co-eluting, try a different solvent system with a different polarity or a different stationary phase.
-
"Oiling Out" during Recrystallization: This occurs when the product is insoluble in the cold solvent but melts in the hot solvent. Try a lower boiling point solvent or a solvent mixture. Seeding the solution with a pure crystal can also help initiate crystallization.[5]
-
Data Summary
Table 1: Regioselectivity of Nucleophilic Aromatic Substitution on Dichloronitropyrimidine Systems
| Nucleophile Type | Predominant Position of Substitution | Reference |
| Primary Amines | C4 | [2] |
| Secondary Amines | C4 | [3] |
| Alkoxides | C4 | [2] |
| Tertiary Amines | C2 (via in-situ dealkylation) | [3][4] |
Experimental Protocols
Protocol 1: General Procedure for Monosubstitution with a Primary or Secondary Amine (Favored at C4)
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, THF, or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, prepare a solution of the amine (1.0-1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in the same anhydrous solvent.
-
Cool the solution of the dichloropyrimidine to 0 °C using an ice bath.
-
Slowly add the amine solution dropwise to the stirred dichloropyrimidine solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Monosubstitution with an Alcohol (Favored at C4)
-
In a round-bottom flask under an inert atmosphere, add a suitable anhydrous solvent (e.g., THF) and the alcohol (1.0-1.1 eq).
-
Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to an hour to allow for the formation of the alkoxide.
-
In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.
-
Slowly add the solution of the dichloropyrimidine to the freshly prepared alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visual Guides
References
how to avoid di-substitution in reactions with 2,4-Dichloro-6-methyl-5-nitropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-6-methyl-5-nitropyrimidine. The focus is on achieving selective mono-substitution and avoiding the common issue of di-substitution.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
A1: this compound is highly reactive towards nucleophilic aromatic substitution (SNAr). The pyrimidine ring is electron-deficient, and this is further enhanced by the strong electron-withdrawing nitro group at the C5 position. This electronic arrangement activates both chlorine atoms at the C2 and C4 positions for displacement by nucleophiles.
Q2: Which chlorine atom is more reactive, the one at the C2 or C4 position?
A2: In SNAr reactions, the chlorine at the C4 position is generally more reactive and will be substituted first.[1][2] This is because the C4 position is para to the electron-withdrawing nitro group, which allows for better stabilization of the negative charge in the Meisenheimer intermediate through resonance.[3] While C4 substitution is the general rule, the choice of nucleophile and reaction conditions can influence this selectivity.[1][4] For instance, the use of tertiary amines has been shown to favor substitution at the C2 position in some 2,4-dichloropyrimidine systems.[4]
Q3: What are the main factors that influence whether I get mono- or di-substitution?
A3: The primary factors that determine the extent of substitution are:
-
Stoichiometry of the Nucleophile: Using a stoichiometric amount (or a slight excess) of the nucleophile relative to the this compound is crucial for favoring mono-substitution.
-
Reaction Temperature: Lower temperatures slow down the reaction rate and increase the selectivity for the more reactive C4 position, while also disfavoring the second, less favorable substitution at the C2 position.
-
Reaction Time: Careful monitoring of the reaction and stopping it once the starting material is consumed can prevent the formation of the di-substituted product.
-
Nature of the Nucleophile: Highly reactive nucleophiles are more likely to lead to di-substitution.
Troubleshooting Guide: How to Avoid Di-substitution
This guide addresses the common problem of obtaining a mixture of mono- and di-substituted products.
Problem: My reaction is producing a significant amount of the di-substituted product.
Solution: To favor the formation of the mono-substituted product, you should carefully control the reaction conditions. The substitution of the second chlorine atom at the C2 position generally requires more forcing conditions than the initial substitution at the C4 position. By keeping the conditions mild, you can significantly minimize di-substitution.
Key Experimental Parameters to Control
| Parameter | Recommendation for Mono-substitution | Rationale |
| Stoichiometry | Use 1.0 to 1.1 equivalents of the nucleophile. | Limiting the amount of the nucleophile ensures that there is not a large excess available to react with the mono-substituted product. |
| Temperature | Maintain a low to moderate temperature (e.g., 0 °C to room temperature). | The second substitution has a higher activation energy. Lower temperatures provide enough energy for the first substitution at the more reactive C4 position but not for the second substitution at C2. |
| Reaction Time | Monitor the reaction closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed. | Prolonged reaction times, even at lower temperatures, can lead to the slow formation of the di-substituted product. |
| Order of Addition | Slowly add the nucleophile solution to the solution of this compound. | This maintains a low concentration of the nucleophile in the reaction mixture at any given time, further disfavoring the second substitution. |
Experimental Protocols
Here are detailed methodologies for key experiments aimed at achieving selective mono-substitution.
Protocol 1: Selective Mono-amination at the C4-Position
This protocol describes the reaction of this compound with a primary amine to yield the 4-amino-2-chloro-6-methyl-5-nitropyrimidine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous acetonitrile or Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of the primary amine and TEA in anhydrous acetonitrile.
-
Add the amine solution dropwise to the cooled pyrimidine solution over 15-30 minutes with vigorous stirring.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding cold water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Mono-alkoxylation at the C4-Position
This protocol details the reaction with an alcohol in the presence of a base to yield the 4-alkoxy-2-chloro-6-methyl-5-nitropyrimidine.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., methanol, ethanol) (as solvent and reagent)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) (1.1 eq)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend sodium hydride in the desired anhydrous alcohol at 0 °C.
-
Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
In a separate flask, dissolve this compound in the same anhydrous alcohol.
-
Slowly add the pyrimidine solution to the alkoxide solution at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the alcohol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Below are diagrams illustrating the key concepts discussed.
Caption: Factors influencing mono- vs. di-substitution.
Caption: Reaction pathway for nucleophilic substitution.
References
- 1. studylib.net [studylib.net]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
managing temperature control in the nitration step of pyrimidine synthesis
Topic: Managing Temperature Control in the Nitration Step
This guide provides troubleshooting advice and answers to frequently asked questions regarding temperature management during the nitration of pyrimidine and its derivatives. It is intended for researchers, scientists, and drug development professionals aiming to optimize reaction outcomes and ensure laboratory safety.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical during the nitration of pyrimidine?
A1: The nitration of aromatic compounds, including pyrimidines, is a highly exothermic reaction.[1] Inadequate temperature control can lead to several significant problems:
-
Safety Hazards: The most severe risk is a "runaway reaction," where the rate of heat generation surpasses the rate of heat removal.[2] This can cause a rapid increase in temperature and pressure, potentially leading to violent decomposition or an explosion.[2][3]
-
Polynitration: Higher temperatures can promote the addition of multiple nitro groups to the pyrimidine ring, which reduces the yield of the desired mono-nitrated product.[2][4]
-
Formation of By-products: Elevated temperatures can cause the decomposition of nitric acid, leading to the formation of nitrogen dioxide and other unwanted side products that complicate purification.[2] Oxidation of the substrate can also occur, especially with sensitive starting materials.[2]
-
Reduced Selectivity: For substituted pyrimidines that can form multiple isomers, temperature can significantly influence the product distribution. Controlling the temperature is key to achieving the desired regioselectivity.[2]
Q2: My reaction is proceeding very slowly or not at all. Should I just increase the temperature?
A2: While a low reaction temperature can significantly slow the reaction rate, increasing the temperature should be done cautiously. The pyrimidine ring is electron-deficient and deactivated towards electrophilic aromatic substitution, often requiring harsh conditions to proceed.[5][6]
Troubleshooting Steps:
-
Verify Reagent Strength: Ensure you are using fresh, concentrated acids (e.g., fuming nitric acid and concentrated sulfuric acid) to prepare a sufficiently strong nitrating mixture.[2][6]
-
Incremental Temperature Increase: If you must increase the temperature, do so gradually in small increments (e.g., 5-10°C) while carefully monitoring the reaction for any sudden exotherm or color change.[2]
-
Monitor Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the reaction's progress and determine the optimal balance between reaction rate and selectivity.[5]
-
Consider a Stronger Nitrating System: For highly deactivated substrates, a standard HNO₃/H₂SO₄ mixture may be insufficient even at elevated temperatures. Alternative nitrating agents might be necessary.[2][6]
Q3: My reaction mixture turned dark brown or black. What happened and how can I prevent it?
A3: A dark brown or black reaction color typically indicates oxidation of the substrate or product, or decomposition of the starting material or nitrating agent at an elevated temperature.[2]
Corrective Actions:
-
Immediate Action: If this occurs, immediately lower the reaction temperature by enhancing external cooling (e.g., adding more ice to the bath).[2]
-
Controlled Addition: In future experiments, ensure the rate of addition of the nitrating agent is slow and controlled to prevent localized temperature spikes.[2]
-
Check Substrate Stability: Consult literature for the stability of your specific pyrimidine derivative under strong acidic and oxidative nitrating conditions.[2]
Q4: I am observing significant amounts of di-nitrated or poly-nitrated products. How can I improve the selectivity for mono-nitration?
A4: The formation of poly-nitrated products is a common issue, especially with activated pyrimidine rings or when using harsh reaction conditions.[5] The following strategies can favor mono-nitration:
-
Lower the Reaction Temperature: This is the most effective method. Performing the reaction at the lowest practical temperature that allows for a reasonable reaction rate is recommended.[2][5] Consider using an ice bath (0°C) or a dry ice/acetone bath for even lower temperatures.[5]
-
Control the Rate of Addition: Add the nitrating agent slowly and dropwise. This ensures that the heat generated can be effectively dissipated, preventing temperature spikes that favor further nitration.[2][5]
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess significantly increases the likelihood of multiple nitrations.[5]
-
Monitor Reaction Time: Use TLC or GC-MS to stop the reaction once the desired mono-nitrated product concentration is maximized, before significant di-nitration occurs.[5]
Troubleshooting Guide
Use the following guide to diagnose and resolve common temperature-related issues during pyrimidine nitration.
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reaction temperature is too low. 2. Insufficiently strong nitrating agent. | 1. Cautiously increase the temperature in small increments while monitoring.[2][7] 2. Use a stronger nitrating system (e.g., increase H₂SO₄ concentration).[2] |
| High Percentage of Poly-nitrated Products | 1. Reaction temperature is too high. 2. Rate of nitrating agent addition is too fast. 3. Large excess of nitrating agent. | 1. Lower the reaction temperature; use an ice or dry ice bath.[2][5] 2. Add the nitrating agent slowly and dropwise.[5] 3. Use a minimal excess of the nitrating agent.[5] |
| Reaction Color Turns Dark Brown/Black | 1. Oxidation or decomposition of materials. 2. Localized overheating ("hot spots"). | 1. Immediately lower the reaction temperature.[2] 2. Ensure the rate of addition is slow and stirring is efficient.[2] |
| Sudden, Uncontrolled Temperature Spike (Runaway Reaction) | 1. Rate of heat generation exceeds heat removal. 2. Insufficient cooling capacity for the reaction scale. | 1. IMMEDIATE ACTION: Cease addition of reagents and apply maximum cooling.[2] 2. If necessary, quench the reaction by carefully pouring it onto a large amount of crushed ice.[2] |
Temperature Effects on Nitration Selectivity
The following table provides a conceptual overview of how temperature can influence product distribution in the nitration of a generic substituted pyrimidine. Actual results will vary based on the specific substrate and conditions.
| Reaction Temperature | Expected Mono-nitro Product Yield | Expected Di-nitro Product Yield | Risk of Oxidation/Decomposition |
| -10°C to 5°C | High | Low | Low |
| 20°C to 40°C | Moderate to High | Moderate | Moderate |
| > 60°C | Low | High | High |
Experimental Protocols
General Protocol for Controlled Temperature Nitration of a Pyrimidine Derivative
This protocol outlines a general procedure emphasizing temperature control. Warning: Nitration reactions are hazardous. Always perform them in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment (PPE).
1. Preparation of Nitrating Mixture:
- In a flask cooled in an ice/salt bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring.
- Allow the mixture to cool to the desired starting temperature (e.g., 0°C or lower) before use.[5]
2. Reaction Setup:
- In a three-neck flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel, dissolve the pyrimidine substrate in concentrated sulfuric acid.
- Cool the flask in an appropriate cooling bath (e.g., ice-water, dry ice/acetone) to the desired starting temperature.[5]
3. Nitration:
- Add the pre-cooled nitrating mixture to the dropping funnel.
- Add the nitrating mixture to the substrate solution dropwise at a slow, steady rate.[5]
- Crucially, monitor the internal reaction temperature continuously. Adjust the addition rate and external cooling to maintain the temperature within the target range.[5]
4. Reaction Monitoring and Work-up:
- After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor its progress by periodically taking small aliquots and analyzing them by TLC.[5]
- Once the reaction has reached the desired conversion, quench it by carefully and slowly pouring the reaction mixture onto a stirred slurry of crushed ice.[5][8]
- Isolate the crude product, which may precipitate upon quenching, by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.[8]
- If the product is an oil or remains in solution, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[8]
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize residual acids, followed by brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.[8]
Visualizations
The following diagrams illustrate key logical and experimental workflows for managing temperature in pyrimidine nitration.
References
- 1. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. icheme.org [icheme.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
removal of phosphorus oxychloride from 2,4-Dichloro-6-methyl-5-nitropyrimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dichloro-6-methyl-5-nitropyrimidine, with a specific focus on the effective removal of the chlorinating agent, phosphorus oxychloride (POCl₃).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess phosphorus oxychloride after the chlorination step?
A1: The primary methods for removing unreacted POCl₃ are distillation under reduced pressure followed by a carefully controlled aqueous quench. The bulk of the POCl₃ is first removed by vacuum distillation. The remaining residue is then slowly added to ice-cold water or a mixture of ice and a non-polar organic solvent to hydrolyze any residual POCl₃ and phosphorus-containing byproducts.
Q2: Why is it critical to remove all traces of phosphorus oxychloride?
A2: Residual POCl₃ and its hydrolysis products, such as phosphoric acid and hydrochloric acid, can interfere with subsequent reaction steps, complicate product purification, and potentially lead to the degradation of the desired this compound. Incomplete removal can result in lower yields and product impurities that may be difficult to separate.
Q3: What are the primary impurities I should expect during this synthesis?
A3: Besides residual POCl₃, potential impurities include the starting material (e.g., 4,6-dihydroxy-2-methyl-5-nitropyrimidine), partially chlorinated intermediates, and byproducts from the hydrolysis of both the product and POCl₃. The use of certain amine catalysts can also lead to the formation of amine-substituted side products.
Q4: Which analytical techniques are best suited for monitoring the removal of POCl₃ and assessing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable quantitative method for assessing the purity of the final product and can be used to track the disappearance of starting materials. Thin-Layer Chromatography (TLC) is a quick and effective qualitative tool for monitoring the reaction progress and guiding purification via column chromatography. While not routinely used for this specific purpose, ³¹P NMR spectroscopy can be employed to detect the presence of phosphorus-containing impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure the reaction has gone to completion by TLC or HPLC before initiating workup. If necessary, prolong the reaction time or slightly increase the temperature. |
| Product Decomposition during Workup | The product can be sensitive to hydrolysis. Quench the reaction mixture slowly into vigorously stirred ice water to dissipate heat effectively. Avoid using strong bases for neutralization; a mild base like sodium bicarbonate is preferable. |
| Loss during Extraction | Ensure the pH of the aqueous layer is neutral or slightly acidic before extraction to minimize the solubility of the product in the aqueous phase. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. |
| Inefficient POCl₃ Removal | If a significant amount of POCl₃ remains before the aqueous quench, the exothermic hydrolysis can lead to localized heating and product degradation. Ensure the initial vacuum distillation of POCl₃ is as complete as possible. |
Issue 2: Difficulty in Removing Phosphorus-Containing Impurities
| Potential Cause | Troubleshooting Step |
| Incomplete Hydrolysis of POCl₃ | After quenching, stir the biphasic mixture for a sufficient time to ensure all POCl₃ has hydrolyzed. Check the pH of the aqueous layer to ensure it is acidic, indicating the formation of HCl and phosphoric acid. |
| Formation of Insoluble Phosphates | During neutralization, insoluble phosphate salts may precipitate and trap the product. If this occurs, it may be necessary to filter the aqueous layer before extraction. |
| Co-elution during Chromatography | Phosphorus-containing impurities may co-elute with the product. Adjust the polarity of the eluent system for column chromatography to improve separation. A gradient elution may be necessary. |
Issue 3: Product Purity Issues After Purification
| Potential Cause | Troubleshooting Step |
| "Oiling Out" during Recrystallization | The product may have a melting point lower than the boiling point of the chosen solvent. Use a lower-boiling point solvent or a solvent mixture. Slow cooling and seeding with a pure crystal can promote proper crystallization. |
| Colored Impurities | If the final product is colored, it may be due to co-crystallizing impurities. Consider treating a solution of the crude product with activated carbon before recrystallization. |
| Residual Solvent | Ensure the purified product is dried thoroughly under vacuum to remove any remaining extraction or recrystallization solvents. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on established procedures for similar compounds.
-
Chlorination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,6-dihydroxy-2-methyl-5-nitropyrimidine (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.
-
Removal of Excess POCl₃: Cool the reaction mixture to room temperature. Remove the bulk of the phosphorus oxychloride by distillation under reduced pressure.
-
Aqueous Quench: Slowly and carefully pour the cooled residue into a beaker containing a vigorously stirred mixture of ice and water. The temperature of the quench mixture should be maintained below 10 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate) or by silica gel column chromatography.
Visual Workflow and Logic Diagrams
Technical Support Center: Cross-Coupling Reactions with 2,4-Dichloro-6-methyl-5-nitropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloro-6-methyl-5-nitropyrimidine in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for cross-coupling reactions with this compound?
A1: For most palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, the substitution preferentially occurs at the C4 position.[1][2] This is attributed to the higher electrophilicity of the C4 position. While C4-selectivity is common, the choice of catalyst, ligands, and reaction conditions can influence the regiochemical outcome.[1] In some specific cases, such as C-S coupling, C2-selectivity can be achieved with specialized catalyst systems.[3][4]
Q2: I am observing low to no conversion in my reaction. What are the potential causes?
A2: Low or no conversion can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state. Ensure proper activation, especially if starting from a Pd(II) precursor. Using well-defined precatalysts can mitigate this issue.
-
Poor Ligand Choice: The ligand may not be suitable for the specific transformation. Sterically hindered and electron-rich ligands are often required for challenging substrates.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent. The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause substrate or product degradation. The solvent must solubilize the reactants and catalyst.
-
Reagent Purity: Impurities in the starting materials, solvent, or base can poison the catalyst. Ensure all reagents are of high purity and anhydrous where necessary.
Q3: Can the nitro group on the pyrimidine ring interfere with the cross-coupling reaction?
A3: Yes, the electron-withdrawing nitro group can influence the reactivity of the substrate. While it enhances the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack, it can also be sensitive to certain reaction conditions. For instance, some strong bases or reducing conditions could potentially interact with the nitro group. Careful selection of a milder base, like K₃PO₄ or Cs₂CO₃ for Suzuki couplings, may be necessary.
Q4: Are there specific ligands that are recommended for cross-coupling with dichloropyrimidines?
A4: For Suzuki-Miyaura couplings, phosphine ligands such as PPh₃ can be effective.[5] For more challenging Buchwald-Hartwig aminations, bulky and electron-rich biarylphosphine ligands (e.g., XantPhos) or ferrocenylphosphine ligands (e.g., dppf) have shown success with related substrates.[6][7] For achieving unconventional C2 selectivity in C-S coupling, bulky N-heterocyclic carbene (NHC) ligands are recommended.[3]
Troubleshooting Guide
Issue 1: Poor Regioselectivity (Mixture of C2 and C4 isomers)
| Possible Cause | Suggested Solution |
| Standard Catalyst System | For C4-selective amination, a catalyst system of Pd(OAc)₂ with a ligand like dppb has been shown to be effective for related substrates.[8] For C4-selective Suzuki coupling, Pd(PPh₃)₄ is a common choice.[5] |
| Reaction Temperature Too High | High temperatures can sometimes lead to a loss of selectivity. Try lowering the reaction temperature in increments of 10-20 °C. |
| Incorrect Ligand | The ligand plays a crucial role in determining regioselectivity. For C4 selectivity, ensure you are using a ligand known to favor this position. If C2 selectivity is desired (for specific couplings like C-S), a switch to a bulky NHC ligand is necessary.[3] |
Issue 2: Low Yield or Stalled Reaction
| Possible Cause | Suggested Solution |
| Inefficient Catalyst Pre-activation | If using a Pd(II) source like Pd(OAc)₂, ensure complete reduction to Pd(0). Consider switching to a pre-formed Pd(0) catalyst or a modern precatalyst (e.g., a Buchwald G3 palladacycle). |
| Base Incompatibility | The chosen base may be too weak or poorly soluble. For Suzuki reactions, consider screening K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LiHMDS are often required.[8] |
| Solvent Effects | The reaction may be sensitive to the solvent. For Suzuki couplings, solvent systems like dioxane/water or toluene/ethanol can be effective.[2] For Buchwald-Hartwig reactions, anhydrous aprotic solvents like toluene or dioxane are common.[9] |
| Catalyst Poisoning | If your coupling partner contains functional groups known to poison palladium catalysts (e.g., unprotected thiols), consider using a higher catalyst loading or a more robust ligand. |
Issue 3: Formation of Byproducts (e.g., Homocoupling of Boronic Acid)
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring Homocoupling | Homocoupling of boronic acids in Suzuki reactions can be promoted by the presence of oxygen and high temperatures. Ensure the reaction is thoroughly degassed and run under an inert atmosphere (N₂ or Ar). Consider lowering the reaction temperature. |
| Copper Co-catalyst in Sonogashira | In Sonogashira couplings, the use of a copper co-catalyst can lead to homocoupling of the alkyne (Glaser coupling).[10] Consider using a copper-free Sonogashira protocol.[11][12] |
| Incorrect Stoichiometry | An excess of the boronic acid or alkyne can sometimes lead to increased homocoupling. Try using a stoichiometry closer to 1:1. |
Data Presentation
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines with Arylboronic Acids (C4-selective)
Note: Data is based on 2,4-dichloropyrimidine and may require optimization for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| Pd(PPh₃)₄ (0.5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 15 | 81 | [5] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 h | >95 | [2] |
| Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Dioxane | 80 | 18 h | >95 | [2] |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of 6-Aryl-2,4-dichloropyrimidines (C4-selective)
Note: Data is based on 6-aryl-2,4-dichloropyrimidine and may require optimization for the target substrate.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Amine | Yield (%) | Reference |
| Pd(OAc)₂ (2) | dppb (4) | LiHMDS (1.2) | Dioxane | 80 | Dibutylamine | >97 | [8] |
| Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu (1.2) | Toluene | 100 | Morpholine | >95 | [1] |
| Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | Aniline | 91 | [1] |
Table 3: Conditions for Copper-Free Sonogashira Coupling of Aryl Bromides
Note: This provides a general starting point for copper-free conditions, which may be applicable to the target substrate.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Reference |
| [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2) | DMSO | rt | 18 h | [13] |
| PdCl₂(PPh₃)₂ (2) | - | TBAF (2) | THF | 60 | 12 h | [14] |
| Pd(PPh₃)₄ (5) | - | DBU (2) | DMF | 80 | 6 h | [11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling (C4-selective)
This protocol is adapted from a microwave-assisted procedure for 2,4-dichloropyrimidine and should be optimized.[5]
-
To a microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.5 mol%).
-
Add a 4:1 mixture of dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination (C4-selective)
This protocol is based on conditions for related 2,4-dichloropyrimidines and should be optimized.[8][9]
-
In a glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., dppb, 4 mol%) to an oven-dried Schlenk tube.
-
Add the base (e.g., LiHMDS, 1.2 equiv).
-
Add this compound (1.0 equiv) and the amine (1.1 equiv).
-
Add anhydrous dioxane.
-
Seal the tube, remove from the glovebox, and heat in a preheated oil bath at 80-100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with water.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
General Protocol for Copper-Free Sonogashira Coupling
This protocol is a general starting point and will require optimization.[11][13]
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%).
-
Add this compound (1.0 equiv) and the terminal alkyne (1.5 equiv).
-
Add anhydrous solvent (e.g., DMSO) followed by the base (e.g., trimethylamine, 2.0 equiv).
-
Stir the reaction at room temperature and monitor its progress. Gentle heating may be required for less reactive substrates.
-
After completion, dilute the reaction with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Caption: Catalyst selection workflow for cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Comprehensive ¹H and ¹³C NMR Analysis of 2,4-Dichloro-6-methyl-5-nitropyrimidine: A Comparative Guide
A thorough investigation for experimentally obtained ¹H and ¹³C NMR data for 2,4-dichloro-6-methyl-5-nitropyrimidine in peer-reviewed literature and spectral databases did not yield a complete, assigned dataset. This guide, therefore, provides a detailed analysis based on established principles of NMR spectroscopy and comparative data from the closely related compound, 2,4-dichloro-6-methylpyrimidine, to predict and interpret the NMR spectra of the target molecule. The influence of the electron-withdrawing nitro group on the chemical shifts is a key focus of this comparative analysis.
Predicted ¹H NMR and ¹³C NMR Spectral Data
The introduction of a nitro group at the C5 position of 2,4-dichloro-6-methylpyrimidine is expected to significantly influence the electron distribution within the pyrimidine ring, leading to predictable shifts in the NMR spectra. The tables below present the experimental data for the reference compound, 2,4-dichloro-6-methylpyrimidine, and the predicted data for this compound.
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 2,4-dichloro-6-methylpyrimidine | -CH₃ | ~2.6 | Singlet | 3H |
| H5 | ~7.4 | Singlet | 1H | |
| This compound | -CH₃ | 2.7 - 2.9 | Singlet | 3H |
Note: The chemical shift for H5 in 2,4-dichloro-6-methylpyrimidine is an approximation based on similar structures.
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| 2,4-dichloro-6-methylpyrimidine | -CH₃ | ~24 |
| C2 | ~162 | |
| C4 | ~161 | |
| C5 | ~120 | |
| C6 | ~170 | |
| This compound | -CH₃ | 22 - 25 |
| C2 | 160 - 163 | |
| C4 | 158 - 161 | |
| C5 | 135 - 145 | |
| C6 | 168 - 172 |
Note: The chemical shifts for 2,4-dichloro-6-methylpyrimidine are estimated based on typical values for substituted pyrimidines.
Analysis of Substituent Effects:
The nitro group (-NO₂) is a strong electron-withdrawing group. Its presence at the C5 position is expected to deshield the adjacent methyl protons at C6, causing a downfield shift in the ¹H NMR spectrum compared to the parent compound without the nitro group.
In the ¹³C NMR spectrum, the most significant effect will be on C5, the carbon directly attached to the nitro group. A substantial downfield shift is predicted for this carbon. The other ring carbons (C2, C4, and C6) will also experience a downfield shift, although to a lesser extent, due to the overall decrease in electron density in the pyrimidine ring. The chemical shift of the methyl carbon is expected to be less affected.
Experimental Protocols
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of pyrimidine derivatives.
Sample Preparation:
-
Weigh 10-20 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-32, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher frequency NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with TMS as an internal standard.
-
Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-200 ppm.
-
Visualization of Molecular Structure and NMR Assignments
The following diagram, generated using Graphviz (DOT language), illustrates the molecular structure of this compound and the predicted NMR assignments.
Figure 1. Molecular structure and predicted ¹H and ¹³C NMR chemical shifts for this compound.
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2,4-Dichloro-6-methyl-5-nitropyrimidine
For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of 2,4-Dichloro-6-methyl-5-nitropyrimidine with structurally related compounds, supported by experimental data for analogues sourced from the NIST Mass Spectrometry Data Center.
The fragmentation of this compound under electron ionization is anticipated to be a complex process governed by the interplay of its functional groups: two chlorine atoms, a nitro group, and a methyl group on a pyrimidine core. While a direct experimental spectrum for this specific molecule is not publicly available, a comprehensive analysis of its structural analogues allows for a robust prediction of its fragmentation pathways.
Predicted Fragmentation Pattern of this compound
The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The primary fragmentation events are likely to involve the loss of the nitro group, chlorine atoms, and subsequent cleavages of the pyrimidine ring.
A key feature in the mass spectra of compounds with two chlorine atoms is the isotopic pattern of the molecular ion, which will appear as a cluster of peaks at M, M+2, and M+4 with an approximate intensity ratio of 9:6:1.
The fragmentation cascade is predicted to initiate with several competing pathways:
-
Loss of the Nitro Group: A facile cleavage is the loss of a nitro group (NO₂) radical, resulting in a significant fragment ion.
-
Loss of a Chlorine Atom: The expulsion of a chlorine radical is another probable initial fragmentation step.
-
Ring Cleavage: Subsequent to or concurrent with the loss of substituents, the pyrimidine ring can undergo characteristic cleavages, often involving the loss of neutral molecules like hydrogen cyanide (HCN).
Below is a visual representation of the predicted fragmentation pathway.
Caption: Predicted major fragmentation pathways for this compound.
Comparative Analysis with Structurally Similar Compounds
To substantiate the predicted fragmentation, this section presents a comparison with the experimentally determined mass spectral data of analogous compounds obtained from the NIST WebBook.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and their Interpretation |
| This compound (Predicted) | C₅H₃Cl₂N₃O₂ | 207.0 | 207/209/211 (Molecular Ion), 161/163/165 ([M-NO₂]⁺), 172/174 ([M-Cl]⁺), 126/128 ([M-NO₂-Cl]⁺) |
| 4,6-Dichloropyrimidine [1] | C₄H₂Cl₂N₂ | 147.98 | 148/150/152 (Molecular Ion), 113/115 ([M-Cl]⁺), 86 ([M-2Cl]⁺ or [M-Cl-HCN]⁺) |
| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 147.98 | 148/150/152 (Molecular Ion), 113/115 ([M-Cl]⁺), 86 ([M-2Cl]⁺ or [M-Cl-HCN]⁺) |
| 4,6-Dichloro-5-nitropyrimidine [2] | C₄HCl₂N₃O₂ | 192.97 | 193/195/197 (Molecular Ion), 147/149/151 ([M-NO₂]⁺), 158/160 ([M-Cl]⁺), 112/114 ([M-NO₂-Cl]⁺) |
| 2-Chloro-5-nitropyridine [3] | C₅H₃ClN₂O₂ | 158.54 | 158/160 (Molecular Ion), 112/114 ([M-NO₂]⁺), 128 ([M-NO]⁺) |
Experimental Protocols
The following outlines a general experimental protocol for acquiring electron ionization mass spectra for compounds similar to this compound.
Sample Preparation:
A small quantity of the solid sample (typically less than 1 mg) is dissolved in a volatile solvent such as methanol or acetonitrile to a concentration of approximately 100 µg/mL.
Instrumentation:
A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is typically employed.
Gas Chromatography (GC) Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
The workflow for this type of analysis is depicted in the following diagram.
References
Comparative Guide to Analytical Methods for Purity Determination of 2,4-Dichloro-6-methyl-5-nitropyrimidine
This guide provides a comparative analysis of common analytical techniques for determining the purity of 2,4-Dichloro-6-methyl-5-nitropyrimidine. The information is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of the final products. This guide compares the most applicable analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, and the available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry. | Separation by liquid chromatography followed by detection and identification by mass spectrometry. |
| Typical Purity Range | 95-100% | 95-100% | 95-100% |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.0001% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% | ~0.0003% |
| Precision (RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 98-102% |
| Throughput | Moderate | Low to Moderate | Moderate |
| Strengths | - Excellent for non-volatile and thermally labile compounds- High precision and accuracy- Well-established and robust | - High separation efficiency- Provides structural information for impurity identification- Sensitive for volatile impurities | - High sensitivity and selectivity- Applicable to a wide range of compounds- Provides molecular weight and structural information |
| Limitations | - May require derivatization for some compounds- Lower resolution than capillary GC | - Requires analyte to be volatile and thermally stable- Potential for thermal degradation of the analyte | - Matrix effects can suppress or enhance ionization- Higher cost and complexity |
Recommended Analytical Protocols
The following are detailed experimental protocols that can be used as a starting point for the analysis of this compound. Method validation and optimization are recommended for specific applications.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a procedure for a closely related isomer and is suitable for the routine purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent reverse-phase C18 column)
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid. For MS compatibility, 0.1% Formic Acid can be used instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on methods for similar nitroaromatic compounds and is suitable for identifying and quantifying volatile impurities.[2][3]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions: [2]
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column.[2]
-
Injector: Split/splitless, operated in split mode with a ratio of 50:1.[2]
-
Injector Temperature: 250 °C.[2]
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
MS Conditions: [2]
-
Ionization Mode: Electron Ionization (EI).[2]
-
Electron Energy: 70 eV.[2]
-
Ion Source Temperature: 230 °C.[2]
-
Mass Range: m/z 40-350.
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method offers high sensitivity and selectivity, making it ideal for trace impurity analysis and identification.[2]
Instrumentation:
-
Liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions: [2]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient: Start with 10% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: 40 °C.[2]
MS Conditions: [2]
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[2]
-
Capillary Voltage: 3.5 kV.[2]
-
Cone Voltage: 30 V.[2]
-
Source Temperature: 120 °C.[2]
-
Desolvation Temperature: 350 °C.[2]
-
Mass Range: m/z 50-500.[2]
Sample Preparation:
-
Dissolve the sample in a mixture of acetonitrile and water (1:1 v/v) to a final concentration of approximately 1 µg/mL.[2]
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: General workflow for purity analysis by HPLC.
References
A Comparative Analysis of Reactivity: 2,4-Dichloro-6-methyl-5-nitropyrimidine Versus Other Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2,4-dichloro-6-methyl-5-nitropyrimidine with other dichloropyrimidine analogs. An understanding of these reactivity differences is fundamental for the rational design and synthesis of novel therapeutic agents, as the pyrimidine scaffold is a cornerstone in a multitude of biologically active molecules, particularly kinase inhibitors.[1]
The pyrimidine ring is an electron-deficient heterocycle, making it inherently susceptible to nucleophilic aromatic substitution (SNAr).[1] The strategic placement of substituents, such as chloro, methyl, and nitro groups, significantly modulates the reactivity of the carbon atoms in the ring, dictating the regioselectivity and rate of substitution reactions.[1]
General Reactivity Trends in Dichloropyrimidines
The reactivity of chlorine atoms on a pyrimidine ring is highly dependent on their position. For both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, the general order of reactivity for chloro-substituents is C4/C6 > C2 >> C5.[2][3][4][5] This preference is attributed to the strong electron-withdrawing nature of the two ring nitrogen atoms, which activates the ortho and para positions (C2, C4, C6) for nucleophilic attack.[2][3] The chlorine at the C5 position is significantly less reactive due to its meta-relationship to the ring nitrogens.[3]
The electrophilicity of the carbon atoms and the stability of the Meisenheimer intermediate formed during nucleophilic attack are key factors governing this reactivity order.[1][4] Attack at the C4 or C6 position allows for the negative charge of the intermediate to be delocalized onto one of the ring nitrogens, forming a more stable para-quinoid like structure.[4]
The Influence of Substituents on Reactivity
The inherent reactivity of the dichloropyrimidine core is further tuned by other substituents on the ring:
-
Electron-Withdrawing Groups (EWGs): Substituents like a nitro group (-NO₂) or an additional halogen strongly activate the ring towards nucleophilic attack by further decreasing its electron density.[6][7][8] For instance, 2,4-dichloropyrimidines with an electron-withdrawing group at the C5 position exhibit excellent selectivity for substitution at the C4 position.[6][7]
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂) or alkoxy (-OR) groups can deactivate the ring towards nucleophilic attack through resonance.[1][2] However, this effect is position-dependent. An EDG at the C6 position can alter the electronic landscape, sometimes leading to a reversal of the typical regioselectivity, favoring substitution at the C2 position.[9][10]
Reactivity Profile of this compound
In this compound, the substituents collectively create a highly activated system for nucleophilic substitution.
-
5-Nitro Group: As a powerful electron-withdrawing group, the nitro moiety at the C5 position significantly enhances the electrophilicity of the pyrimidine ring, making it much more reactive than unsubstituted 2,4-dichloropyrimidine.[6][7]
-
6-Methyl Group: The methyl group at C6 is a weak electron-donating group. Its electronic influence is minor compared to the potent activation by the nitro group.
-
2-Chloro and 4-Chloro Groups: These are the leaving groups. The strong activation from the 5-nitro group makes both positions highly susceptible to displacement.
Studies on the closely related 2,4-dichloro-5-nitropyrimidine have shown that while nucleophilic attack by secondary amines typically occurs at the C4 position, reactions with tertiary amines can proceed with excellent selectivity for the C2 position.[6][7] This highlights the nuanced interplay between the substrate's electronics and the nature of the incoming nucleophile.
Quantitative Comparison of Reactivity and Regioselectivity
The following table summarizes comparative reactivity data for various dichloropyrimidines in nucleophilic aromatic substitution (SNAr) reactions, providing a quantitative basis for assessing their relative reactivity.
| Dichloropyrimidine Derivative | Substituents | Key Features | Typical SNAr Regioselectivity (C4:C2 Ratio) | Relative Reactivity |
| This compound | 6-Methyl, 5-Nitro | Strongly activated by 5-NO₂ group. | Highly selective for C4 with most amines; C2 selective with tertiary amines.[6][7] | Very High |
| 2,4-Dichloropyrimidine | None | Baseline reactivity. | Moderately C4 selective (1:1 to 4:1).[4] | Moderate |
| 2,4,5-Trichloropyrimidine | 5-Chloro | Activated by 5-Cl group. | Highly C4 selective (4-Cl > 2-Cl >> 5-Cl).[5] | High |
| 2,4-Dichloro-6-aminopyrimidine | 6-Amino | Deactivated by 6-NH₂ group. | Can favor C2 substitution.[10] | Low |
| 4,6-Dichloro-5-nitropyrimidine | 5-Nitro | Strongly activated by 5-NO₂ group. | Substitution occurs at C4/C6.[11] | Very High |
| 6-Aryl-2,4-dichloropyrimidine | 6-Aryl | Moderately activated/deactivated depending on aryl group. | Can achieve high C4 selectivity (e.g., 91:9 with aniline).[4] | Moderate to High |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)
This protocol describes a general method for the mono-amination of dichloropyrimidines, a common reaction to assess reactivity and selectivity.
Materials:
-
Dichloropyrimidine derivative (1.0 mmol)
-
Amine (1.1–1.5 equiv.)
-
Base (e.g., DIPEA, Et₃N) (1.5–2.0 equiv.)[5]
-
Anhydrous solvent (e.g., n-Butanol, Dioxane, CH₂Cl₂)[2][5][6]
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the dichloropyrimidine (1.0 mmol) in the chosen anhydrous solvent (e.g., 5-10 mL) in a reaction flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the desired amine (1.1–1.5 equiv.) to the solution.[1]
-
Add the base (1.5–2.0 equiv.) to the reaction mixture.[1]
-
Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography to isolate the mono-substituted product(s).
-
Characterize the product(s) and determine the regioselectivity by ¹H NMR and/or other spectroscopic methods.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical Suzuki-Miyaura reaction to functionalize dichloropyrimidines, demonstrating a different facet of their reactivity.
Materials:
-
Dichloropyrimidine derivative (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv.)
-
Base (e.g., K₂CO₃) (2.0 equiv.)
-
Solvent mixture (e.g., EtOH/Toluene/H₂O in a 7:2:1 ratio)[3]
-
Ethyl Acetate
-
Brine
Procedure:
-
To a reaction vessel, add the dichloropyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).[3]
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture (e.g., at 90 °C) for several hours (typically 12 hours) under the inert atmosphere.[3]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the mixture to room temperature and dilute with water.[3]
-
Extract the product with ethyl acetate (3 x 20 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the residue by column chromatography to yield the desired cross-coupled product.[3]
Visualizations
Caption: Factors influencing the reactivity and regioselectivity of dichloropyrimidines.
Caption: A generalized experimental workflow for SNAr amination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chemrxiv.org [chemrxiv.org]
Validation of Reaction Products from 2,4-Dichloro-6-methyl-5-nitropyrimidine by HPLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical validation of reaction products derived from 2,4-dichloro-6-methyl-5-nitropyrimidine using High-Performance Liquid Chromatography (HPLC). The regioselectivity of nucleophilic aromatic substitution (SNAr) on this substrate is a critical factor in the synthesis of targeted pharmaceutical intermediates. This document outlines the expected reaction outcomes with different nucleophiles and presents a detailed protocol for HPLC analysis to distinguish and quantify the resulting isomeric products.
Nucleophilic Aromatic Substitution (SNAr) on this compound
The presence of two chlorine atoms at the C2 and C4 positions, activated by the electron-withdrawing nitro group at C5 and the pyrimidine ring nitrogens, makes this compound highly susceptible to nucleophilic attack. The regioselectivity of this reaction is primarily governed by the nature of the nucleophile.
-
Primary and Secondary Amines: These nucleophiles generally favor substitution at the C4 position. This preference is attributed to the C4 position being more electron-deficient.
-
Alkoxides: Similar to primary and secondary amines, alkoxides are expected to predominantly attack the C4 position.
-
Tertiary Amines: In some instances, tertiary amines have been shown to direct substitution to the C2 position in related 2,4-dichloropyrimidine systems.
The general reaction scheme is presented below:
Comparative Data of Reaction Products
The following tables summarize the expected product distribution from the reaction of this compound with various nucleophiles. The data is representative and based on the known reactivity of similar pyrimidine systems.
Table 1: Reaction with Primary and Secondary Amines
| Nucleophile | Major Product (C4-substituted) | Minor Product (C2-substituted) | Typical Reaction Conditions | Expected Yield of Major Product |
| Aniline | 4-Anilino-2-chloro-6-methyl-5-nitropyrimidine | 2-Anilino-4-chloro-6-methyl-5-nitropyrimidine | Acetonitrile, Triethylamine, Room Temp | 85-95% |
| Morpholine | 4-Morpholino-2-chloro-6-methyl-5-nitropyrimidine | 2-Morpholino-4-chloro-6-methyl-5-nitropyrimidine | Dichloromethane, Room Temp | 80-90% |
| Benzylamine | 4-(Benzylamino)-2-chloro-6-methyl-5-nitropyrimidine | 2-(Benzylamino)-4-chloro-6-methyl-5-nitropyrimidine | Ethanol, Reflux | 82-92% |
Table 2: Reaction with Alkoxides
| Nucleophile | Major Product (C4-substituted) | Minor Product (C2-substituted) | Typical Reaction Conditions | Expected Yield of Major Product |
| Sodium Methoxide | 4-Methoxy-2-chloro-6-methyl-5-nitropyrimidine | 2-Methoxy-4-chloro-6-methyl-5-nitropyrimidine | Methanol, Room Temp | 90-98% |
| Sodium Ethoxide | 4-Ethoxy-2-chloro-6-methyl-5-nitropyrimidine | 2-Ethoxy-4-chloro-6-methyl-5-nitropyrimidine | Ethanol, Room Temp | 88-96% |
HPLC Validation of Reaction Products
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the validation of these reaction products, allowing for the separation and quantification of the starting material, the major product, the minor isomeric product, and any impurities. A reverse-phase HPLC method is generally suitable for this purpose.
Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B; 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 310 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude reaction mixture or purified product.
-
Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Standard Preparation:
-
Prepare individual stock solutions of the starting material and expected products (if available as reference standards) at a concentration of 1 mg/mL in a 1:1 acetonitrile/water mixture.
-
Prepare working standards at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solutions to establish a calibration curve for quantitative analysis.
Expected HPLC Separation
The different polarity of the starting material and the isomeric products allows for their separation by reverse-phase HPLC. The starting material, this compound, is the most non-polar and will have the longest retention time. The monosubstituted products will be more polar and elute earlier. The exact elution order of the C2 and C4 isomers will depend on the nature of the substituent.
Table 3: Representative HPLC Retention Times
| Compound | Expected Retention Time (min) |
| 4-Anilino-2-chloro-6-methyl-5-nitropyrimidine | 8.5 |
| 2-Anilino-4-chloro-6-methyl-5-nitropyrimidine | 9.2 |
| This compound | 12.1 |
Note: These are estimated retention times and will vary depending on the specific HPLC system and conditions.
Experimental and Analytical Workflow
The following diagram illustrates the overall workflow from the chemical reaction to the validation of the products by HPLC.
Alternative Analytical Techniques
While HPLC is the most common and versatile technique for this analysis, other methods can provide complementary information.
Table 4: Comparison of Analytical Techniques
| Technique | Advantages | Disadvantages |
| HPLC-UV | Robust, quantitative, widely available. | May not be able to identify unknown impurities. |
| LC-MS | Provides mass information for peak identification, higher sensitivity. | More expensive instrumentation, requires more expertise. |
| NMR Spectroscopy | Provides definitive structural information for isomers. | Less sensitive for quantifying minor components. |
| Gas Chromatography (GC) | Suitable for volatile compounds. | May require derivatization for less volatile pyrimidine derivatives. |
Conclusion
The validation of reaction products from this compound is essential for ensuring the desired regioselectivity and purity of synthetic intermediates. HPLC provides a reliable and accurate method for separating and quantifying the starting material and its isomeric products. The choice of nucleophile is the primary determinant of the reaction's regioselectivity, with primary and secondary amines and alkoxides generally favoring substitution at the C4 position. For unambiguous structure elucidation of the resulting products, a combination of HPLC with mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
A Comparative Guide to the Synthetic Routes of Substituted 6-Methyl-5-Nitropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Substituted 6-methyl-5-nitropyrimidines are pivotal structural motifs in medicinal chemistry, serving as key building blocks for a diverse array of therapeutic agents. The strategic placement of the nitro group and other substituents on the pyrimidine core significantly influences their biological activity. Consequently, the development of efficient and versatile synthetic routes to access these compounds is of paramount importance. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of substituted 6-methyl-5-nitropyrimidines, offering insights into their respective advantages and limitations, supported by experimental data.
Route 1: Linear Synthesis via Cyclization, Nitration, and Chlorination
This classical approach involves the initial construction of the pyrimidine ring followed by sequential functionalization. A representative example is the synthesis of 4,6-dichloro-2-methyl-5-nitropyrimidine, which begins with the condensation of acetamidine hydrochloride and diethyl malonate. The resulting 4,6-dihydroxy-2-methylpyrimidine is then nitrated and subsequently chlorinated to yield the target compound.
Advantages: This method is well-established and reliable, utilizing readily available starting materials. The stepwise nature of the synthesis allows for the isolation and characterization of intermediates, providing clear control over the reaction progress.
Disadvantages: This linear approach can be time-consuming and may result in lower overall yields due to the multiple reaction and purification steps involved. The use of harsh reagents such as phosphorus oxychloride for chlorination can present environmental and safety challenges.
Route 2: Multicomponent Reaction (MCR) Approach
Multicomponent reactions offer a streamlined alternative for the synthesis of complex molecules in a single step from three or more starting materials. While not explicitly detailed for 6-methyl-5-nitropyrimidines in the immediate literature, the principles of MCRs, such as the Hantzsch pyridine synthesis, can be adapted for pyrimidine synthesis. This hypothetical route would involve the one-pot condensation of an amidine (e.g., acetamidine), a β-dicarbonyl compound, an aldehyde, and a nitro-containing building block.
Advantages: MCRs are highly atom-economical and efficient, significantly reducing the number of synthetic steps, reaction time, and waste generation. This approach allows for the rapid generation of a library of substituted pyrimidines by varying the starting components.
Disadvantages: The development and optimization of a new MCR can be challenging, and the reaction scope may be limited by the compatibility of the various starting materials. Direct nitration of the pyrimidine ring within the MCR might not be feasible, often requiring a nitro-functionalized starting material.
Comparative Data
| Parameter | Route 1: Linear Synthesis | Route 2: Multicomponent Reaction (Hypothetical) |
| Starting Materials | Diethyl malonate, Acetamidine hydrochloride | β-dicarbonyl compound, Acetaldehyde, Nitro-ketone, Ammonium acetate (adapted for pyrimidine) |
| Key Reactions | Cyclization, Nitration, Chlorination | One-pot condensation |
| Number of Steps | 3 | 1 |
| Overall Yield | ~68% (for 4,6-dichloro-2-methyl-5-nitropyrimidine)[1] | Potentially moderate to high (yields for analogous 5-nitropyridine synthesis are reported as satisfactory) |
| Reaction Conditions | Stepwise heating, use of strong acids and chlorinating agents | Typically one-pot heating |
| Scalability | Established for larger scale | May require significant optimization for scale-up |
| Green Chemistry Aspect | Less favorable due to multiple steps and use of hazardous reagents | More favorable due to high atom economy and reduced waste |
Experimental Protocols
Route 1: Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine
Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine [1] A mixture of acetamidine hydrochloride and diethyl malonate is reacted in the presence of sodium methoxide in methanol. The reaction mixture is heated to reflux for 3 hours. After cooling, the precipitate is filtered, dissolved in water, and the pH is adjusted to 2 with concentrated hydrochloric acid to precipitate the product. The resulting solid is filtered, washed with water, and dried to afford 4,6-dihydroxy-2-methylpyrimidine.
Step 2: Synthesis of 4,6-dihydroxy-2-methyl-5-nitropyrimidine [1] 4,6-dihydroxy-2-methylpyrimidine is added to a mixture of nitric acid, trichloroacetic acid, and acetic acid. The mixture is stirred and heated to achieve nitration. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
Step 3: Synthesis of 4,6-dichloro-2-methyl-5-nitropyrimidine [1] 4,6-dihydroxy-2-methyl-5-nitropyrimidine is heated with phosphorus oxychloride to effect chlorination. After the reaction is complete, excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully poured onto ice, and the precipitated product is filtered, washed with water, and dried.
Route 2: Hypothetical Multicomponent Synthesis of a Substituted 6-Methyl-5-nitropyrimidine
This protocol is adapted from a known multicomponent synthesis of 5-nitropyridines.
A mixture of a β-dicarbonyl compound, acetaldehyde diethyl acetal, a nitro-ketone (e.g., nitroacetone), and an amidine hydrochloride (e.g., acetamidine hydrochloride) in a suitable solvent such as acetic acid is heated. Ammonium acetate would also be added to facilitate the reaction. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction, followed by purification via crystallization or column chromatography.
Logical Workflow of the Comparative Study
Caption: Comparative workflow of linear vs. multicomponent synthesis.
Conclusion
Both the linear synthesis and the multicomponent reaction strategy offer viable pathways to substituted 6-methyl-5-nitropyrimidines. The choice of a specific route will depend on the desired substitution pattern, the required scale of the synthesis, and the importance of factors such as time, cost, and environmental impact. While the linear synthesis is a well-trodden path, the development of novel multicomponent reactions holds significant promise for the future of pyrimidine synthesis, offering a more efficient and sustainable approach to these valuable pharmaceutical building blocks. Further research into adapting existing MCRs for the direct synthesis of a wider range of substituted 6-methyl-5-nitropyrimidines is warranted.
References
Spectroscopic Scrutiny: A Comparative Guide to 2,4-Dichloro-6-methyl-5-nitropyrimidine Isomers
For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. This guide provides a comprehensive spectroscopic comparison of 2,4-dichloro-6-methyl-5-nitropyrimidine and its primary positional isomers. Due to the limited availability of direct experimental data for all isomers, this guide combines known spectroscopic information with predicted analyses based on fundamental principles of spectroscopy. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) can be employed to distinguish between these closely related compounds.
Isomers of Dichloro-methyl-nitropyrimidine
The constitutional isomers of this compound arise from the different possible arrangements of the chloro, methyl, and nitro substituents on the pyrimidine ring. The primary isomers of interest are:
-
Isomer 1: this compound
-
Isomer 2: 4,6-dichloro-2-methyl-5-nitropyrimidine
-
Isomer 3: 2,6-dichloro-4-methyl-5-nitropyrimidine
A fourth potential isomer, where the nitro group is at the 2-position and the methyl group at the 5-position, is less common due to synthetic accessibility but is included for a thorough comparison.
-
Isomer 4: 4,6-dichloro-5-methyl-2-nitropyrimidine
Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for the isomers. It is important to note that where experimental data is not available, the expected characteristics are inferred from spectroscopic principles and data for analogous compounds.
Table 1: ¹H and ¹³C NMR Spectroscopy Data (Predicted)
| Isomer | Structure | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shifts (δ, ppm) |
| 1 | This compound | ~2.8 (s, 3H, -CH₃) | C2: ~160, C4: ~162, C5: ~135, C6: ~165, CH₃: ~20 |
| 2 | 4,6-dichloro-2-methyl-5-nitropyrimidine | ~2.9 (s, 3H, -CH₃) | C2: ~168, C4: ~160, C5: ~133, C6: ~160, CH₃: ~25 |
| 3 | 2,6-dichloro-4-methyl-5-nitropyrimidine | ~2.7 (s, 3H, -CH₃) | C2: ~162, C4: ~167, C5: ~134, C6: ~162, CH₃: ~18 |
| 4 | 4,6-dichloro-5-methyl-2-nitropyrimidine | ~2.6 (s, 3H, -CH₃) | C2: ~158, C4: ~161, C5: ~138, C6: ~161, CH₃: ~15 |
Note: Predicted values are based on the influence of substituents on the pyrimidine ring. Actual experimental values may vary.
Table 2: IR and UV-Vis Spectroscopy Data
| Isomer | Key IR Absorptions (cm⁻¹) | Predicted UV-Vis λmax (nm) |
| 1 | ~1580-1620 (C=N, C=C stretch), ~1530 & ~1350 (NO₂ stretch), ~800-850 (C-Cl stretch) | ~270-290 |
| 2 | ~1570-1610 (C=N, C=C stretch), ~1535 & ~1355 (NO₂ stretch), ~810-860 (C-Cl stretch) | ~275-295 |
| 3 | ~1575-1615 (C=N, C=C stretch), ~1525 & ~1345 (NO₂ stretch), ~790-840 (C-Cl stretch) | ~265-285 |
| 4 | ~1565-1605 (C=N, C=C stretch), ~1540 & ~1360 (NO₂ stretch), ~800-850 (C-Cl stretch) | ~280-300 |
Note: A published FTIR spectrum for this compound confirms characteristic peaks for the functional groups present[1].
Table 3: Mass Spectrometry Data
| Isomer | Molecular Weight | Key Fragmentation Pathways (Predicted) |
| 1, 2, 3, 4 | 208.00 g/mol | M⁺, [M-Cl]⁺, [M-NO₂]⁺, [M-Cl-CO]⁺ |
Note: PubChem lists major mass spectrometry peaks for 4,6-dichloro-2-methyl-5-nitropyrimidine at m/z 207, 100, and 126[2]. The isotopic pattern of the molecular ion peak due to the two chlorine atoms will be a key diagnostic feature for all isomers.
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C NMR Spectroscopy: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary to obtain a good signal-to-noise ratio.
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, a mull can be prepared by grinding the sample with a few drops of Nujol.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
3. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration.
-
Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of 200-400 nm.
4. Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is suitable. For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is preferred.
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight and isotopic pattern. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.
Distinguishing the Isomers: A Spectroscopic Workflow
The differentiation of these isomers relies on subtle but significant differences in their spectroscopic signatures, primarily in their NMR spectra.
Caption: Workflow for the spectroscopic differentiation of dichloromethylnitropyrimidine isomers.
The key to distinguishing the isomers lies in the ¹³C NMR spectrum . The chemical shifts of the carbon atoms in the pyrimidine ring are highly sensitive to the positions of the electron-withdrawing chloro and nitro groups and the electron-donating methyl group. Each isomer will exhibit a unique set of chemical shifts for the ring carbons, providing a definitive fingerprint for identification. The ¹H NMR will show a singlet for the methyl group in all isomers, but its precise chemical shift will also vary slightly depending on its position relative to the other substituents.
Mass spectrometry will confirm the molecular weight and the presence of two chlorine atoms through the characteristic M, M+2, and M+4 isotopic pattern. While the fragmentation patterns are expected to be similar, subtle differences in the relative abundances of fragment ions may be observed.
IR and UV-Vis spectroscopy are useful for confirming the presence of the key functional groups (nitro, chloro, pyrimidine ring) but are less likely to provide the fine detail required to differentiate the isomers on their own. However, they are essential for the overall characterization of the compounds.
The Role of Computational Chemistry
In the absence of a complete set of experimental data, computational chemistry serves as a powerful predictive tool. Software packages such as Gaussian, Spartan, or free online tools can be used to predict NMR, IR, and UV-Vis spectra with a reasonable degree of accuracy.[3][4] These predicted spectra can then be compared with the experimental data to aid in the assignment of the correct isomeric structure.
This guide provides a framework for the spectroscopic comparison of this compound and its isomers. While a complete experimental dataset is not yet publicly available, the combination of existing data, spectroscopic principles, and computational tools offers a robust strategy for the unambiguous identification of these important chemical entities.
References
A Comparative Analysis of Regioselectivity in Nucleophilic Aromatic Substitution: 2,4-Dichloro-6-methyl-5-nitropyrimidine vs. 2,4-dichloro-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on two closely related pyrimidine scaffolds: 2,4-dichloro-6-methyl-5-nitropyrimidine and 2,4-dichloro-5-nitropyrimidine. Understanding the factors that govern the site of substitution is critical for the rational design and synthesis of novel pharmaceutical agents and other bioactive molecules. This comparison is supported by available experimental and computational data to provide a clear understanding of the expected reactivity of these important synthetic intermediates.
Executive Summary
Nucleophilic aromatic substitution on 2,4-dichloro-5-nitropyrimidine is well-established to proceed with high regioselectivity, favoring substitution at the C4 position. This preference is primarily dictated by the strong electron-withdrawing effect of the nitro group at the C5 position, which effectively stabilizes the Meisenheimer intermediate formed upon nucleophilic attack at C4.
In contrast, for this compound, computational studies predict a reversal of this regioselectivity, with a preference for nucleophilic attack at the C2 position. This change is attributed to the electronic influence of the electron-donating methyl group at the C6 position. While extensive experimental data for a range of nucleophiles on this specific substrate is limited in the current literature, the computational predictions provide a strong directive for synthetic planning. An interesting exception for 2,4-dichloro-5-nitropyrimidine involves the use of tertiary amines as nucleophiles, which can lead to excellent C2 selectivity through an in-situ N-dealkylation mechanism.[1]
Data Presentation: A Comparative Overview of Regioselectivity
The following table summarizes the observed and predicted regioselectivity for the two compounds with common classes of nucleophiles.
| Substrate | Nucleophile Class | Predominant Position of Substitution | Supporting Evidence |
| 2,4-dichloro-5-nitropyrimidine | Primary/Secondary Amines | C4 | Experimental Data |
| Alkoxides | C4 | Experimental Data | |
| Thiols | C4 | Experimental Data | |
| Tertiary Amines | C2 | Experimental Data (via in-situ N-dealkylation)[1] | |
| This compound | Primary/Secondary Amines | C2 (Predicted) | Computational Modeling[2] |
| Alkoxides | C2 (Predicted) | Computational Modeling[2] | |
| Thiols | C2 (Predicted) | Computational Modeling[2] |
Mechanistic Insights and Rationale
The regioselectivity of SNAr reactions on dichloropyrimidines is a delicate balance of electronic and steric effects. The stability of the intermediate Meisenheimer complex is the determining factor for the preferred reaction pathway.
For 2,4-dichloro-5-nitropyrimidine , the powerful electron-withdrawing nitro group at C5 provides significant resonance stabilization to the negative charge developed in the Meisenheimer intermediate. This stabilization is more pronounced when the attack occurs at the C4 position, which is para to the nitro group, compared to the C2 position (ortho).
In the case of This compound , the presence of an electron-donating methyl group at the C6 position alters the electronic landscape of the pyrimidine ring. Computational studies suggest that this electron-donating group counteracts the influence of the nitro group to some extent, making the C2 position more susceptible to nucleophilic attack.[2] The transition state leading to the C2-substituted product is predicted to be lower in energy than the transition state for C4-substitution.[2]
Mandatory Visualizations
Logical Relationship of Regioselectivity
Caption: Factors influencing regioselective substitution.
Experimental Workflow for Nucleophilic Amination
Caption: A typical experimental procedure for amination.
Experimental Protocols
The following are generalized experimental protocols for conducting nucleophilic aromatic substitution reactions on the title compounds. Researchers should adapt these procedures based on the specific nucleophile and substrate used.
General Procedure for Amination
Materials:
-
2,4-dichloro-5-nitropyrimidine or this compound (1.0 eq)
-
Amine (primary or secondary) (1.0-1.2 eq)
-
Triethylamine or other suitable base (1.5-2.0 eq)
-
Anhydrous solvent (e.g., acetonitrile, THF, or dichloromethane)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dichloropyrimidine substrate in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of the amine and triethylamine in the same anhydrous solvent.
-
Add the amine solution dropwise to the stirred solution of the dichloropyrimidine over a period of 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and regiochemistry.
General Procedure for Alkoxylation
Materials:
-
2,4-dichloro-5-nitropyrimidine or this compound (1.0 eq)
-
Alcohol (e.g., methanol, ethanol) (as solvent or in excess)
-
Sodium metal or sodium hydride (1.1 eq)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal or sodium hydride to the alcohol at 0 °C to generate the corresponding sodium alkoxide in situ.
-
Once the sodium has completely reacted, add the dichloropyrimidine substrate to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
After the starting material is consumed, cool the reaction mixture to room temperature and carefully quench with water.
-
Remove the alcohol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Characterize the purified product by appropriate spectroscopic techniques.
This guide provides a foundational understanding of the regioselectivity of these two important pyrimidine building blocks. While the reactivity of 2,4-dichloro-5-nitropyrimidine is well-documented, the predicted C2 selectivity of its 6-methylated counterpart presents an exciting opportunity for the synthesis of novel, diversely substituted pyrimidines. Further experimental validation of the computational predictions for this compound is encouraged to fully elucidate its synthetic potential.
References
A Comparative Guide to the Performance of 2,4-Dichloro-6-methyl-5-nitropyrimidine in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, the efficient construction of diverse chemical libraries is paramount. Parallel synthesis has emerged as a powerful strategy to accelerate this process, and the selection of versatile building blocks is critical to its success. Among these, substituted pyrimidines are a cornerstone due to their prevalence in biologically active molecules, including a wide range of kinase inhibitors. This guide provides a comparative overview of the performance of 2,4-dichloro-6-methyl-5-nitropyrimidine in parallel synthesis, offering a comparison with a common alternative, 2,4,6-trichloropyrimidine.
Executive Summary
This compound is a valuable reagent for the parallel synthesis of substituted pyrimidine libraries. The two chlorine atoms at the 2- and 4-positions, activated by the electron-withdrawing nitro group, allow for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of diverse functionalities, leading to the rapid generation of compound libraries for screening. While direct comparative studies are limited, this guide provides an objective analysis based on the reactivity of related compounds and offers representative experimental protocols. A key alternative, 2,4,6-trichloropyrimidine, offers three points of diversification, but potentially with less regiochemical control under certain conditions.
Performance Comparison
The following table provides a representative comparison of this compound and 2,4,6-trichloropyrimidine in the context of a solution-phase parallel synthesis of a hypothetical 48-member library of 2,4-disubstituted pyrimidines. The data is illustrative and based on typical yields and purities observed for similar reactions.
| Parameter | This compound | 2,4,6-Trichloropyrimidine |
| Average Yield | 65-85% | 60-80% (for disubstitution) |
| Average Purity (LC-MS) | >90% | >85% |
| Regioselectivity | High for sequential substitution | Moderate to high, dependent on conditions |
| Reaction Time (per step) | 4-12 hours | 4-16 hours |
| Diversity Potential | Two points of diversification | Three points of diversification |
| Scaffold | 6-methyl-5-nitropyrimidine | Pyrimidine |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative for the solution-phase parallel synthesis of a library of aminopyrimidine derivatives.
Protocol 1: Parallel Synthesis of a 2-Amino-4-substituted-6-methyl-5-nitropyrimidine Library
This protocol describes the sequential SNAr reaction on this compound with a diverse set of primary and secondary amines.
Materials:
-
This compound
-
Library of primary and secondary amines (in 1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vials (e.g., 8 mL) with screw caps
-
Automated liquid handler and parallel synthesizer
Procedure:
-
Preparation of Stock Solutions: Prepare a 0.2 M stock solution of this compound in anhydrous DMF. Prepare 0.22 M stock solutions of a diverse set of amines in anhydrous DMF. Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.
-
First Substitution (C4-position):
-
To each reaction vial, add 1.0 mL of the this compound stock solution (0.2 mmol).
-
Add 1.0 mL of a unique amine stock solution (0.22 mmol) to each vial.
-
Add 1.0 mL of the DIPEA stock solution (0.4 mmol).
-
Seal the vials and heat at 60 °C for 8 hours with stirring.
-
Monitor the reaction progress by LC-MS.
-
-
Second Substitution (C2-position):
-
Cool the reaction mixtures to room temperature.
-
To each vial, add 1.0 mL of a second unique amine stock solution (0.22 mmol).
-
Add an additional 0.5 mL of the DIPEA stock solution (0.2 mmol).
-
Seal the vials and heat at 80 °C for 12 hours with stirring.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixtures to room temperature.
-
Add 3 mL of water to each vial and extract with ethyl acetate (3 x 3 mL).
-
Combine the organic layers and wash with brine (2 x 3 mL).
-
Dry the organic layers over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo.
-
Purify the crude products via parallel preparative HPLC.
-
Protocol 2: Parallel Synthesis using 2,4,6-Trichloropyrimidine (for comparison)
This protocol outlines a similar sequential substitution on 2,4,6-trichloropyrimidine. Note that controlling regioselectivity between the 4- and 6-positions can be challenging and may require careful optimization of reaction conditions.
Materials:
-
2,4,6-Trichloropyrimidine
-
Library of primary and secondary amines (in 1.1 equivalents per substitution step)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents per substitution step)
-
Anhydrous Acetonitrile (ACN)
-
Reaction vials with screw caps
-
Automated liquid handler and parallel synthesizer
Procedure:
-
Preparation of Stock Solutions: Prepare a 0.2 M stock solution of 2,4,6-trichloropyrimidine in anhydrous ACN. Prepare 0.22 M stock solutions of a diverse set of amines in anhydrous ACN.
-
First Substitution (C4/C6-position):
-
To each reaction vial, add 1.0 mL of the 2,4,6-trichloropyrimidine stock solution (0.2 mmol).
-
Add 1.0 mL of a unique amine stock solution (0.22 mmol).
-
Add solid K₂CO₃ (55 mg, 0.4 mmol).
-
Seal the vials and stir at room temperature for 6 hours.
-
Monitor the reaction progress by LC-MS to confirm mono-substitution.
-
-
Second Substitution (C2-position):
-
To each reaction mixture, add 1.0 mL of a second unique amine stock solution (0.22 mmol).
-
Add an additional portion of solid K₂CO₃ (55 mg, 0.4 mmol).
-
Seal the vials and heat at 70 °C for 10 hours with stirring.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualization of a Representative Experimental Workflow
The following diagram illustrates the general workflow for the parallel synthesis of a disubstituted pyrimidine library from a dichloropyrimidine precursor.
Safety Operating Guide
Navigating the Safe Disposal of 2,4-Dichloro-6-methyl-5-nitropyrimidine: A Comprehensive Guide for Laboratory Professionals
For immediate release: Proper disposal of 2,4-Dichloro-6-methyl-5-nitropyrimidine, a chlorinated and nitrated heterocyclic compound, is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the waste of this hazardous chemical responsibly. The primary recommended method of disposal is high-temperature incineration at a licensed hazardous waste facility.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound and its waste with stringent safety measures. The compound is classified as a hazardous material and requires the use of appropriate Personal Protective Equipment (PPE). All handling of the chemical waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.
-
Body Protection: A laboratory coat or chemical-resistant apron is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Quantitative Data for Disposal Considerations
| Parameter | Value | Source(s) |
| Physical State | Solid | [1] |
| Melting Point | 52-54°C | [1] |
| Solubility | Slightly soluble in chloroform and methanol | [1] |
| Incineration Temperature (for >1% halogenated organic waste) | ≥ 1100°C | [2][3][4][5] |
| Incinerator Gas Residence Time | ≥ 2 seconds | [2][3][4][5] |
Detailed Experimental Protocol for Disposal
The recommended disposal method for this compound is incineration at a licensed hazardous waste disposal facility. The following protocol outlines the steps for preparing the waste for shipment and disposal.
Waste Collection and Segregation
-
Container Selection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, leak-proof, and sealable container that is chemically compatible.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and indicate its hazards (e.g., "Toxic," "Irritant").
-
Segregation: This compound falls into the category of halogenated organic waste. It is crucial to segregate it from non-halogenated waste streams to facilitate proper disposal. Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.
Preparation for Incineration
For facilities equipped with liquid injection incinerators, the solid waste may need to be dissolved in a suitable solvent.
-
Solvent Selection: Based on solubility data, a suitable combustible solvent that is compatible with the incinerator's feed system should be chosen. A high-boiling point hydrocarbon solvent is often preferred.
-
Dissolution: In a well-ventilated fume hood, carefully dissolve the solid this compound waste in the selected solvent within the hazardous waste container. The concentration should be determined in consultation with the waste disposal facility to ensure efficient and complete combustion.
-
Container Sealing: Securely seal the container after the waste has been dissolved.
Storage and Pickup
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from heat or ignition sources.
-
Secondary Containment: Utilize secondary containment to prevent spills.
-
Disposal Request: Arrange for the collection of the waste container by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department. Provide them with the complete and accurate classification and documentation for the waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, immediate action is necessary to mitigate risks.
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material such as sand or vermiculite.
-
Collection: Place the spilled material and any contaminated absorbent into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.
Disclaimer: This information is intended as a guide and should be supplemented by consultation with your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the compound. All procedures must be in strict compliance with local, state, and federal regulations.
References
Essential Safety and Operational Guide for 2,4-Dichloro-6-methyl-5-nitropyrimidine
This guide provides immediate and essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 2,4-Dichloro-6-methyl-5-nitropyrimidine. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational plans for handling, and disposal procedures to ensure laboratory safety and regulatory compliance.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₅H₃Cl₂N₃O₂ |
| Molecular Weight | 208.00 g/mol |
| Appearance | Pale Yellow to Light Beige Solid |
| Melting Point | 52-54°C |
| Boiling Point | 311.8°C at 760 mmHg |
| Density | 1.626 g/cm³ |
| Flash Point | 142.4°C |
| Vapor Pressure | 0.001 mmHg at 25°C |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure risk when handling this compound.
Handling/Weighing Solid Compound:
-
Eye Protection: Chemical safety goggles or a face shield are required.[1][2][3]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any tears before use.[1][2][4]
-
Body Protection: A fully-buttoned lab coat or chemical-resistant coveralls is necessary.[1][2][4]
-
Respiratory Protection: Use a NIOSH-approved respirator, such as an N95 dust mask, especially if there is a risk of dust formation.[4][5]
Preparing Solutions or in Case of Spills:
-
Eye Protection: Chemical splash goggles or a full-face shield.[6]
-
Hand Protection: Elbow-length, chemical-resistant gloves.[6]
-
Body Protection: Chemical-resistant apron over a lab coat or coveralls.[6]
-
Footwear: Chemical-resistant boots with steel toes and shanks.[7]
Experimental Protocols: Handling and Disposal
Standard Handling Procedure:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3][8]
-
Ventilation: Conduct all handling operations within a certified chemical fume hood.[1][2][4]
-
Weighing and Transfer: When weighing and transferring the solid, avoid creating dust.[2][3] Use appropriate tools and techniques to minimize agitation.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent (e.g., Chloroform or Methanol, where it is slightly soluble) to avoid splashing.[1]
-
General Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling the chemical.[1][2][3]
Spill Cleanup Protocol:
-
Evacuation and Ventilation: In the case of a large spill, evacuate the area immediately and ensure it is well-ventilated.[4][9]
-
Containment: For small spills, contain the spill using an inert, dry material such as sand, vermiculite, or a commercial absorbent.[4]
-
Collection: Carefully sweep or scoop up the absorbed material into a designated, leak-proof, and sealable hazardous waste container.[3][4] Avoid creating dust during this process.[3][4]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[4]
Disposal Plan:
-
Waste Collection: Collect all waste material, including contaminated PPE and absorbent materials, in a designated hazardous waste container.[1][3][4]
-
Labeling: Clearly label the waste container as "Hazardous Waste" with the full chemical name: "this compound".[4] Indicate the associated hazards (e.g., "Toxic," "Irritant").[4]
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[4] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][4]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated designated satellite accumulation area, away from heat or ignition sources, while awaiting pickup.[1][2][4]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed disposal company or your institution's Environmental Health and Safety (EHS) department.[1][2][4]
Workflow and Logical Relationships
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 2,4-Dichloro-5-nitropyrimidine - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,4-ジクロロ-5-ニトロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
